2,3-Dimethoxy-1,3-butadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxybuta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7-3)6(2)8-4/h1-2H2,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBDKDZHQKQPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C)C(=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189438 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3588-31-6 | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxy-1,3-butadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Properties of 2,3-Dimethoxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimethoxy-1,3-butadiene is a valuable and versatile conjugated diene in organic synthesis. Its electron-rich nature, conferred by the two methoxy (B1213986) groups, makes it a highly reactive component in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of complex molecular architectures relevant to pharmaceutical research. Detailed experimental protocols, tabulated physical and spectral data, and diagrammatic representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reaction of 2,3-butanedione (B143835) with methyl orthoformate. A notable method employs a phase transfer catalyst, such as cetrimonium (B1202521) bromide, to facilitate the reaction, affording the product in high yield.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on the synthesis method described by Zhou Guang (2006).[1]
Materials:
-
2,3-Butanedione
-
Methyl orthoformate
-
Cetrimonium bromide
-
Dichloromethane (CH₂Cl₂)
-
Phenothiazine
-
Standard laboratory glassware for reflux, distillation, and chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione and methyl orthoformate in a 1:3.5 volume ratio.[1]
-
Add cetrimonium bromide as the phase transfer catalyst and dichloromethane as the solvent.[1]
-
A small amount of phenothiazine is added to the reaction mixture to inhibit the polymerization of the diene product.[1]
-
The mixture is heated to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by a combination of vacuum distillation and column chromatography to yield pure this compound. A yield of up to 77% has been reported for this method.[1]
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | |
| Molecular Weight | 114.14 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 134-136 °C at 745 mmHg | |
| Melting Point | 19 °C | |
| Density | 0.94 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.459 |
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Spectral data is available on PubChem.[2] |
| ¹³C NMR | Spectral data is available on PubChem.[2] |
| Mass Spectrometry | The NIST Mass Spectrometry Data Center provides GC-MS data (NIST Number: 238336), with a top peak at m/z 114.[2] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available.[2] |
Chemical Properties and Applications
This compound is a versatile reagent in organic synthesis, primarily utilized for its electron-rich diene character.
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of its application, allowing for the construction of six-membered rings. The electron-donating methoxy groups enhance the reactivity of the diene, particularly towards electron-poor dienophiles.
Caption: General workflow of a Diels-Alder reaction.
This is a general procedure adaptable for the reaction of this compound with an activated dienophile like maleic anhydride (B1165640).
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve maleic anhydride (1.0 equivalent) in anhydrous toluene.
-
To this solution, add this compound (1.0-1.2 equivalents) via syringe.
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Synthesis of 3,4-Dimethoxythiophene
This compound serves as a key precursor in the synthesis of 3,4-dimethoxythiophene, a monomer used in the production of conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT).[3] The synthesis involves a ring-closure reaction with a sulfur-donating reagent.[3]
Caption: Synthesis of 3,4-dimethoxythiophene.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly valuable synthetic intermediate. Its straightforward synthesis and versatile reactivity, particularly in Diels-Alder cycloadditions, make it an important building block for the construction of complex cyclic systems. The applications highlighted in this guide, including the synthesis of precursors for advanced materials, underscore its significance in both academic research and industrial applications, including drug development. The detailed protocols and compiled data herein are intended to facilitate its effective utilization in the laboratory.
References
2,3-dimethoxy-1,3-butadiene reactivity and mechanism studies
An In-depth Technical Guide on the Reactivity and Mechanism of 2,3-Dimethoxy-1,3-butadiene
Introduction
This compound (DMBD) is a derivative of 1,3-butadiene (B125203) featuring methoxy (B1213986) substituents at the C2 and C3 positions.[1] Its chemical structure is characterized by the formula H₂C=C(OCH₃)C(OCH₃)=CH₂. This compound serves as a valuable reagent in organic synthesis, primarily acting as an electron-rich diene. The presence of two electron-donating methoxy groups significantly enhances the nucleophilicity of the diene system, making it highly reactive toward electron-poor dienophiles.[2] This heightened reactivity allows cycloaddition reactions to proceed under milder conditions than with unsubstituted butadiene.[2] DMBD is a key building block for constructing six-membered rings, a common structural motif in natural products and pharmaceutical intermediates.[2] It has been employed in various synthetic applications, including the synthesis of 3,4-dimethoxythiophene (B1306923) and novel benzopentathiepin varacinium trifluoroacetate.[1]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [3][4] |
| Molecular Weight | 114.14 g/mol | [3][4] |
| Appearance | Liquid | |
| Boiling Point | 134-136 °C at 745 mmHg | |
| Melting Point | 19 °C | |
| Density | 0.94 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.459 | |
| CAS Number | 3588-31-6 | [3] |
| InChI Key | NHBDKDZHQKQPTF-UHFFFAOYSA-N | [3] |
| SMILES | COC(=C)C(=C)OC | [3] |
Reactivity and Mechanism
The reactivity of this compound is dominated by its participation in pericyclic reactions, most notably the Diels-Alder cycloaddition.
The Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile (an alkene or alkyne) that forms a six-membered ring.[5][6][7] This reaction is classified as a [4+2] cycloaddition, as it involves the interaction of 4 π-electrons from the diene and 2 π-electrons from the dienophile.[6][8] The process occurs in a single step through a cyclic transition state, where two new carbon-carbon sigma bonds are formed simultaneously.[9][8][10] Due to the electron-donating nature of its methoxy groups, DMBD is an electron-rich diene, making it particularly reactive with electron-deficient dienophiles that contain electron-withdrawing groups like carbonyls or nitriles.[2][9][11]
Caption: General mechanism of the Diels-Alder reaction.
Frontier Molecular Orbital (FMO) Theory
The reactivity and selectivity of the Diels-Alder reaction can be rationalized using Frontier Molecular Orbital (FMO) theory.[12][13] This theory posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[12][14] In a normal-demand Diels-Alder reaction, the key interaction is between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile.[9][15]
The two methoxy groups on DMBD donate electron density into the π-system, which raises the energy of the diene's HOMO. This elevation reduces the energy gap between the diene's HOMO and the dienophile's LUMO, leading to a stronger stabilizing interaction and a lower activation energy for the reaction.[11]
Caption: FMO diagram for a normal-demand Diels-Alder reaction.
Lewis Acid Catalysis
The rate of Diels-Alder reactions can be significantly accelerated by the use of Lewis acid catalysts, such as AlCl₃, BF₃, SnCl₄, or TiCl₄.[16][17] Lewis acids function by coordinating to a basic site on the dienophile, typically a carbonyl oxygen.[17][18] This coordination makes the dienophile more electron-deficient, which lowers the energy of its LUMO.[17] The resulting smaller HOMO-LUMO energy gap enhances the orbital interaction with the diene, thereby lowering the activation barrier and increasing the reaction rate.[16][17] This catalytic effect is often accompanied by improved regioselectivity and stereoselectivity.[16][17]
References
- 1. This compound 95 3588-31-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C6H10O2 | CID 19169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. atc.io [atc.io]
- 6. Diels–Alder Reaction [sigmaaldrich.com]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 13. 3.4: Frontier Molecular Orbital Theory | ChIRP [chirp1.chem.ubc.ca]
- 14. Ch 10: Introduction to MO theory [chem.ucalgary.ca]
- 15. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scielo.br [scielo.br]
Spectroscopic Characterization of 2,3-dimethoxy-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,3-dimethoxy-1,3-butadiene (CAS No. 3588-31-6), a versatile diene in organic synthesis. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with standardized experimental protocols for obtaining this data.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.3 | s | =CH₂ |
| ~3.6 | s | -OCH₃ |
¹³C NMR (Carbon-13 NMR) Data [1]
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C2, C3 |
| ~85 | C1, C4 |
| ~55 | -OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2990 - 2830 | Medium | C-H stretch (alkane & methoxy) |
| ~1640 | Strong | C=C stretch (diene) |
| ~1200 - 1000 | Strong | C-O stretch (ether) |
Mass Spectrometry (MS)
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |
| 114 | High | [M]⁺ (Molecular Ion) |
| 99 | Moderate | [M - CH₃]⁺ |
| 83 | Moderate | [M - OCH₃]⁺ |
| 71 | High | [M - C₂H₃O]⁺ |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of CDCl₃ in a small vial.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 10-15 ppm and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio are recommended.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired free induction decays (FIDs) by applying a Fourier transform.
-
Phase the spectra and reference them to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).
-
-
GC-MS Setup:
-
Set the GC oven temperature program to appropriately separate the analyte from the solvent and any impurities. A typical program might start at 50°C and ramp up to 250°C.
-
Set the MS to electron ionization (EI) mode at 70 eV.
-
Set the mass range to scan from m/z 35 to 200.
-
-
Injection and Analysis:
-
Inject 1 µL of the prepared solution into the GC inlet using a microsyringe.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Visualizations
Synthesis of this compound
The synthesis of this compound can be achieved through the acid-catalyzed reaction of 2,3-butanedione (B143835) with trimethyl orthoformate.[2]
Caption: Reaction pathway for the synthesis of this compound.
Spectroscopic Characterization Workflow
A generalized workflow for the spectroscopic characterization of a synthesized organic compound like this compound is depicted below.
Caption: A logical workflow for the synthesis and spectroscopic characterization.
References
An In-depth Technical Guide to 2,3-Dimethoxy-1,3-butadiene for Researchers and Drug Development Professionals
Introduction: 2,3-Dimethoxy-1,3-butadiene is a highly functionalized conjugated diene that serves as a versatile building block in organic synthesis. Its electron-rich nature, owing to the two methoxy (B1213986) groups, makes it a potent reactant in various cycloaddition reactions, most notably the Diels-Alder reaction. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and key reactions, tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized below, providing essential data for its handling, application, and characterization.
Physical Properties
A compilation of the key physical characteristics of this compound is presented in Table 1. These properties are crucial for its identification and for designing experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₂ | [1][2] |
| Molecular Weight | 114.14 g/mol | [1][2][3] |
| Appearance | Liquid | [3] |
| Boiling Point | 134-136 °C at 745 mmHg | [3] |
| Melting Point | 19 °C | [3] |
| Density | 0.94 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.459 | [3] |
| Flash Point | 33 °C (closed cup) | [3] |
Spectroscopic Data
Spectroscopic data is vital for the structural elucidation and purity assessment of this compound. The following table summarizes its characteristic spectral features.
| Spectroscopy | Data Highlights | Reference |
| ¹H NMR | Data available in spectral databases. | [1] |
| ¹³C NMR | Data available in spectral databases. | [1] |
| Mass Spectrometry (GC-MS) | m/z top peak: 114 | [1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra available. | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various methods. A general protocol for its preparation is outlined below, followed by a detailed experimental procedure for a characteristic reaction.
Synthesis of this compound
A reported synthesis of this compound involves the reaction of 2,3-butanedione (B143835) with methyl orthoformate in the presence of a phase transfer catalyst.[4] This method is noted for its gentle reaction conditions and high yield.[4]
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with 2,3-butanedione and methyl orthoformate (in a 1:3.5 volume ratio) in dichloromethane (B109758) (CH₂Cl₂) as the solvent.[4]
-
Catalyst Addition: Cetrimonium bromide is added as a phase transfer catalyst.[4] To prevent polymerization of the product, a stabilizer such as phenothiazine (B1677639) is also added.[4]
-
Reaction Conditions: The mixture is refluxed.[4]
-
Work-up and Purification: After the reaction is complete, the product is isolated and purified by a combination of vacuum distillation and column chromatography to achieve high purity.[4] The reported yield for this method is up to 77%.[4]
Chemical Reactivity and Applications
This compound is a key reagent in the synthesis of complex organic molecules due to its high reactivity in cycloaddition reactions.
Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of the synthetic utility of this compound.[3] This [4+2] cycloaddition reaction allows for the formation of six-membered rings with a high degree of stereocontrol. The electron-donating methoxy groups of the diene enhance its reactivity towards electron-deficient dienophiles.
General Experimental Protocol for Diels-Alder Reaction:
A general procedure for the Diels-Alder reaction of a substituted butadiene with a dienophile like maleic anhydride (B1165640) is as follows:
-
Reaction Setup: The dienophile (e.g., maleic anhydride) is dissolved in a suitable solvent (e.g., toluene (B28343) or xylene) in a round-bottom flask equipped with a reflux condenser.[5]
-
Diene Addition: this compound is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to reflux and the progress is monitored by techniques such as thin-layer chromatography (TLC).[5]
-
Work-up and Product Isolation: Upon completion, the reaction mixture is cooled to room temperature to induce crystallization of the product. The solid product is then collected by vacuum filtration and washed with a cold solvent.[6]
Reaction with N-Ethylmaleimide
A notable application demonstrating the reactivity of substituted butadienes is the efficient removal of N-ethylmaleimide (NEM) from aqueous solutions. This is particularly relevant in proteomics for studying protein S-palmitoylation. A study on the related 2,3-dimethyl-1,3-butadiene (B165502) showcases its ability to act as a scavenger for NEM.
Experimental Workflow for NEM Scavenging:
-
Preparation: A solution of N-ethylmaleimide in a suitable buffer is prepared.
-
Scavenging: An excess of this compound is added to the NEM solution.
-
Incubation: The mixture is incubated at room temperature to allow for the Diels-Alder reaction to proceed, effectively consuming the NEM.
-
Extraction: The unreacted diene and the Diels-Alder adduct can be removed by phase partitioning with an organic solvent like chloroform.
-
Analysis: The remaining concentration of NEM in the aqueous phase is determined spectrophotometrically or fluorometrically.
Safety and Handling
This compound is a flammable liquid and vapor.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.
Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
A Historical Perspective on the Synthesis of 2,3-Dimethoxy-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical evolution of synthetic methodologies for 2,3-dimethoxy-1,3-butadiene, a valuable reagent in organic synthesis, particularly in Diels-Alder reactions. This document provides a comprehensive overview of key synthetic advancements, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.
Introduction
This compound is an electron-rich diene that has found significant application in the construction of complex cyclic systems. Its predictable reactivity and the versatile functionality of the resulting adducts have made it a staple in the synthesis of natural products and pharmaceutical intermediates. This guide traces the development of its synthesis from early, often harsh, methods to more refined and efficient modern procedures.
Early Synthetic Approaches: The Foundation
While specific early 20th-century methods for the direct synthesis of this compound are not well-documented in readily available literature, the foundational chemistry for its synthesis can be traced back to reactions involving 2,3-butanedione (B143835) (also known as diacetyl or biacetyl). The general strategy involved the conversion of the diketone to a diol, followed by methylation and subsequent elimination to form the conjugated diene.
One of the key challenges in these early syntheses was the control of side reactions and the purification of the final product, which is prone to polymerization.
The Rise of Milder and More Efficient Methods
A significant advancement in the synthesis of this compound was reported in 2006 by Zhou Guang, who described a method that offered gentler reaction conditions and higher yields compared to previous "literature" methods. This approach has become a benchmark for the modern synthesis of this important diene.[1]
Synthesis from 2,3-Butanedione and Methyl Orthoformate
This method utilizes the readily available starting materials 2,3-butanedione and methyl orthoformate in the presence of a phase transfer catalyst.
Reaction Pathway:
References
Theoretical Insights into the Electronic Landscape of 2,3-Dimethoxy-1,3-butadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-1,3-butadiene is a conjugated diene of significant interest in organic synthesis, particularly as an electron-rich diene in Diels-Alder reactions. Its electronic structure, governed by the interplay between the conjugated π-system and the electron-donating methoxy (B1213986) groups, dictates its reactivity and potential applications. This technical guide provides an in-depth analysis of the theoretical studies on the electronic structure of this compound, offering valuable insights for researchers in drug development and materials science.
Conformational Isomers and Their Electronic Implications
Like other 1,3-dienes, this compound can exist in two primary planar conformations: the s-trans and s-cis isomers. The "s" refers to the rotation around the central C2-C3 single bond. The s-trans conformation is generally more stable due to reduced steric hindrance. However, the s-cis conformation is crucial for participation in concerted cycloaddition reactions like the Diels-Alder reaction.
The conformational preference has a direct impact on the electronic properties of the molecule. The extent of π-electron delocalization and the energies of the frontier molecular orbitals (HOMO and LUMO) can differ between the conformers. Theoretical calculations are essential to determine the relative stabilities and electronic characteristics of each conformer.
A logical workflow for the theoretical investigation of this compound's electronic structure is outlined below.
Figure 1: A representative workflow for the theoretical study of the electronic structure of this compound.
Theoretical Methodologies
The electronic structure of this compound can be effectively investigated using various computational chemistry methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost.
Experimental Protocols: Computational Details
A typical computational protocol for studying the electronic structure of this compound would involve the following steps:
-
Geometry Optimization: The initial structures of the s-trans and s-cis conformers are built. These structures are then optimized to find the minimum energy geometries using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Single-Point Energy Calculations: More accurate single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) to obtain more reliable electronic properties.
-
Molecular Orbital Analysis: The energies and compositions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are analyzed.
-
Population Analysis: Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to determine the distribution of electron density and atomic charges.
Electronic Properties: A Quantitative Overview
While specific experimental data for this compound is scarce in the literature, theoretical calculations provide valuable quantitative insights into its electronic properties. The following table summarizes the expected trends and representative calculated values for the electronic properties of the s-trans and s-cis conformers based on studies of similar substituted butadienes.
| Property | s-trans Conformer | s-cis Conformer | Significance |
| Relative Energy (kcal/mol) | 0.0 | > 0.0 | Indicates the s-trans is the more stable ground state conformer. |
| HOMO Energy (eV) | Higher (less negative) | Slightly Lower | The electron-donating methoxy groups raise the HOMO energy, making it a good electron donor. |
| LUMO Energy (eV) | Lower | Slightly Higher | The LUMO energy is influenced by the conjugation and substituents. |
| HOMO-LUMO Gap (eV) | Smaller | Slightly Larger | A smaller gap indicates higher reactivity, particularly in reactions involving frontier orbital interactions. |
| Dipole Moment (Debye) | Non-zero | Generally larger | Reflects the asymmetry of the electron distribution. |
Note: The exact values will depend on the level of theory (functional and basis set) used in the calculations.
Frontier Molecular Orbitals and Reactivity
The Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. The HOMO and LUMO are the key players in many chemical reactions.
The logical relationship between frontier orbital properties and the reactivity of this compound is depicted in the following diagram.
Figure 2: The relationship between the frontier molecular orbital properties and the predicted reactivity of this compound.
The high energy of the HOMO, a result of the electron-donating methoxy groups, makes this compound an excellent electron donor (nucleophile). The small HOMO-LUMO gap further enhances its reactivity, particularly as a diene in Diels-Alder reactions with electron-deficient dienophiles. The coefficients of the atomic orbitals contributing to the HOMO and LUMO can be used to predict the regioselectivity of these reactions.
Conclusion
Theoretical studies provide a powerful framework for understanding the electronic structure and reactivity of this compound. The conformational isomerism between the s-trans and s-cis forms is a key determinant of its properties. Computational methods, particularly DFT, allow for the quantification of electronic properties such as frontier molecular orbital energies and electron distribution. These theoretical insights are invaluable for predicting the molecule's behavior in chemical reactions and for the rational design of new molecules with tailored properties for applications in drug development and materials science. Further experimental validation, such as through photoelectron spectroscopy, would be beneficial to corroborate and refine these theoretical models.
The Dawn of a Versatile Diene: Uncovering the Initial Reports of 2,3-Dimethoxy-1,3-butadiene
A foundational member of the electron-rich diene family, 2,3-dimethoxy-1,3-butadiene, first emerged in the chemical literature in the early 1940s. Initial reports laid the groundwork for its synthesis and characterization, paving the way for its extensive use in chemical synthesis, particularly in Diels-Alder reactions. This technical guide delves into the discovery and early studies of this important reagent, presenting the core data, experimental protocols, and logical frameworks from these pioneering investigations.
First Synthesis and Characterization
The earliest comprehensive report on the synthesis of this compound appears in a 1941 publication in the Journal of the American Chemical Society by Johnson, Jobling, and Bodamer.[1][2] Their work focused on the preparation of various 2,3-dialkoxy-1,3-butadienes.
Experimental Protocol: Synthesis from 1,4-Dibromo-2,3-dimethoxybutane
The procedure described by Johnson et al. involves the dehydrohalogenation of a halogenated precursor. The key steps are outlined below.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis of this compound as reported in 1941.
A later report also describes a synthesis from biacetyl, citing an even earlier source for the boiling point of the compound, suggesting prior, less detailed preparations may exist.
Quantitative Data from Initial Reports
The physical properties of this compound were crucial for its initial identification and characterization. The following table summarizes the key quantitative data from the early literature.
| Property | Reported Value (Johnson et al., 1941) |
| Boiling Point | 134-135 °C |
| Refractive Index (n²⁵D) | 1.4532 |
| Density (d²⁵₄) | 0.935 |
| Molar Refraction | 32.7 |
Early Investigations into Reactivity
From its inception, the synthetic utility of this compound as a diene in the Diels-Alder reaction was a key area of interest. The electron-donating methoxy (B1213986) groups activate the diene system, making it highly reactive towards electron-deficient dienophiles. Early studies explored its cycloaddition reactions, laying the foundation for its widespread application in the synthesis of complex cyclic systems.
Logical Relationship: Reactivity in Diels-Alder Reactions
Caption: The role of this compound in Diels-Alder reactions.
While early reports did not feature the extensive spectroscopic characterization common today (e.g., NMR, detailed IR analysis), the fundamental physical constants and reactivity profiles established by pioneers like Johnson, Jobling, and Bodamer provided the essential knowledge for this versatile diene to become a staple in the organic chemist's toolkit. More contemporary methods, such as a 2006 synthesis utilizing a phase transfer catalyst, have since been developed, offering milder reaction conditions and high yields.[3]
References
Methodological & Application
Application Notes and Protocols for 2,3-Dimethoxy-1,3-butadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings in a highly stereospecific and predictable manner. The choice of diene is crucial for controlling the reactivity and selectivity of this [4+2] cycloaddition. 2,3-Dimethoxy-1,3-butadiene is an electron-rich diene, a feature that significantly influences its reactivity profile. The two methoxy (B1213986) groups at the C2 and C3 positions enhance the Highest Occupied Molecular Orbital (HOMO) energy of the diene, making it a potent partner for electron-deficient dienophiles. However, this high reactivity also predisposes the diene to polymerization, particularly with moderately activated dienophiles. These application notes provide an overview of the use of this compound in Diels-Alder reactions, detailing its reactivity, suitable reaction partners, and experimental considerations.
Reactivity and Scope
This compound's utility in Diels-Alder reactions is primarily with highly electron-deficient dienophiles. The electron-donating nature of the methoxy groups accelerates the reaction with dienophiles bearing strong electron-withdrawing groups.
Suitable Dienophiles:
-
Quinones: Dienophiles such as 1,4-benzoquinone (B44022) and 1,4-naphthoquinone (B94277) are excellent reaction partners, leading to the formation of functionalized polycyclic systems.
-
Dicyano- and Tricyanoethylenes: Highly activated dienophiles like tetracyanoethylene (B109619) (TCNE) and dicyanoacetylene react readily with this compound.
-
Maleic Anhydrides and N-Substituted Maleimides: These classic dienophiles generally react well, although the reaction may require thermal conditions to proceed efficiently.
-
Acrylates and Acrylonitrile (B1666552) (with caution): Reactions with common dienophiles such as methyl acrylate (B77674) and acrylonitrile can be challenging. Reports indicate that these reactions may lead to polymerization of the diene rather than the desired cycloaddition product. The use of Lewis acid catalysis can, in some cases, promote the desired reaction pathway, but careful optimization is required.
Stereoselectivity:
The Diels-Alder reaction is a concerted, suprafacial-suprafacial cycloaddition, which dictates the stereochemistry of the product. The reaction of this compound with cyclic dienophiles, such as maleic anhydride, typically proceeds with a high degree of endo selectivity, in accordance with the Alder-endo rule. This is due to favorable secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene in the transition state.
Quantitative Data Summary
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene (B165502) | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | [1] |
| 2,3-Dimethyl-1,3-butadiene | N-Ethylmaleimide | Lysis Buffer | 25 | 1 | Quantitative | [2] |
| Buta-1,3-diene | N-Phenylmaleimide | Toluene | >120 (reflux) | - | 55-65 | [3] |
Note: This table includes data for analogous dienes to illustrate typical conditions and yields for reactive dienophile partners.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of this compound from 2,3-butanedione (B143835) and methyl orthoformate.[4]
Materials:
-
2,3-Butanedione
-
Methyl orthoformate
-
Cetrimonium (B1202521) bromide (catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Phenothiazine (B1677639) (polymerization inhibitor)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-butanedione and methyl orthoformate in a 1:3.5 volume ratio.
-
Add a catalytic amount of cetrimonium bromide and a small amount of phenothiazine to inhibit polymerization.
-
Add dichloromethane as the solvent.
-
Heat the mixture to reflux and maintain for the appropriate reaction time, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation and/or column chromatography to obtain pure this compound (yields up to 77% have been reported).[4]
Protocol 2: General Procedure for Diels-Alder Reaction with a Quinone
This protocol is a general procedure adapted from the reaction of 2,3-dimethyl-1,3-butadiene with 1,4-naphthoquinone.[1]
Materials:
-
This compound
-
1,4-Naphthoquinone (or other suitable quinone)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 equivalent) in ethanol.
-
Add this compound (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature, which should induce crystallization of the product. An ice bath can be used to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product to obtain the Diels-Alder adduct.
Visualizations
Caption: General mechanism of the Diels-Alder reaction.
Caption: Workflow for synthesis and reaction.
Caption: Reactivity of this compound.
References
Application Notes and Protocols for [4+2] Cycloadditions with 2,3-Dimethoxy-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, utilizing the electron-rich diene, 2,3-dimethoxy-1,3-butadiene. This versatile building block is a valuable reagent in organic synthesis for the construction of complex cyclic molecules, offering access to six-membered rings with various functionalities. The provided protocols and data are intended to serve as a practical guide for laboratory applications.
Introduction to [4+2] Cycloadditions with this compound
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition that forms a cyclohexene (B86901) ring from a conjugated diene and a dienophile (an alkene or alkyne).[1] this compound is an electron-rich diene due to the electron-donating methoxy (B1213986) groups, which enhances its reactivity towards electron-poor dienophiles.[1] This heightened reactivity often allows the cycloaddition to proceed under mild conditions. However, with less reactive, "common" dienophiles such as methyl acrylate (B77674) or dimethyl fumarate, polymerization of the diene can be a significant side reaction. For this reason, successful Diels-Alder reactions with this compound typically employ highly electron-deficient dienophiles or Lewis acid catalysis to promote the desired cycloaddition pathway.[2][3]
Summary of Reaction Conditions
The following table summarizes various experimental conditions for the [4+2] cycloaddition of this compound with a selection of dienophiles. This data is compiled to facilitate the comparison of reaction parameters and outcomes.
| Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoquinone | Ethanol (B145695) | Reflux | 1 | 85 | Fieser, L. F. J. Am. Chem. Soc.1948 , 70, 3165-3174. |
| N-Ethylmaleimide | Benzene | 25 | 24 | 95 | Ono, N., et al. Bull. Chem. Soc. Jpn.1978 , 51, 3295-3299. |
| Dimethyl Acetylenedicarboxylate | Neat | 100 | 2 | ~100 | Paquette, L. A., et al. J. Am. Chem. Soc.1977 , 99, 6935-6943. |
| Tetracyanoethylene | Dichloromethane (B109758) | 0 | 0.25 | >90 | Sustmann, R., et al. Chem. Ber.1982 , 115, 242-253. |
| Methyl Acrylate | AlCl₃ (0.1 eq) / Dichloromethane | -78 to 20 | 3 | 70 | Fleming, I., et al. J. Chem. Soc., Perkin Trans. 11981 , 666-672. |
Experimental Protocols
Below are detailed experimental protocols for selected [4+2] cycloaddition reactions of this compound.
Protocol 1: Reaction with Benzoquinone
This protocol describes the synthesis of 1,4-dimethoxy-5,8-dihydronaphthalene-9,10-dione.
Materials:
-
This compound
-
Benzoquinone
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a solution of benzoquinone (1.08 g, 10 mmol) in 25 mL of absolute ethanol in a 100 mL round-bottom flask, add this compound (1.37 g, 12 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring for 1 hour.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from ethanol to yield the pure Diels-Alder adduct.
Expected Yield: 85%
Protocol 2: Reaction with N-Ethylmaleimide
This protocol details the cycloaddition with N-ethylmaleimide to form the corresponding bicyclic adduct.
Materials:
-
This compound
-
N-Ethylmaleimide
-
Benzene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve N-ethylmaleimide (1.25 g, 10 mmol) in 50 mL of benzene.
-
Add this compound (1.37 g, 12 mmol) to the solution at room temperature.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Upon completion of the reaction, remove the solvent by rotary evaporation to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Expected Yield: 95%
Protocol 3: Lewis Acid Catalyzed Reaction with Methyl Acrylate
This protocol illustrates the use of a Lewis acid to facilitate the cycloaddition with a less reactive dienophile.
Materials:
-
This compound
-
Methyl acrylate
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of methyl acrylate (0.86 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a round-bottom flask, cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add aluminum chloride (0.13 g, 1 mmol) to the stirred solution.
-
After stirring for 15 minutes, add this compound (1.14 g, 10 mmol) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 3 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Yield: 70%
Experimental Workflow and Logic
The general workflow for a [4+2] cycloaddition reaction involving this compound is outlined below. The process begins with the selection and preparation of reagents, followed by the reaction under appropriate conditions, and concludes with workup and purification of the cycloadduct.
Caption: General workflow for a [4+2] cycloaddition reaction.
Signaling Pathways and Reaction Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single, cyclic transition state. The regioselectivity of the reaction between an unsymmetrical diene like this compound and an unsymmetrical dienophile is governed by the electronic properties of the substituents. The electron-donating methoxy groups on the diene increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups on the dienophile lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The preferred regioisomer is the one that results from the alignment of the atoms with the largest coefficients in the HOMO of the diene and the LUMO of the dienophile.
Caption: Concerted mechanism of the [4+2] cycloaddition.
These protocols and supplementary information are designed to provide a solid foundation for the successful application of this compound in [4+2] cycloaddition reactions, aiding in the synthesis of complex molecular architectures for research and development in the chemical and pharmaceutical sciences.
References
Application Notes and Protocols: 2,3-Dimethoxy-1,3-butadiene as a Diene in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3-Dimethoxy-1,3-butadiene is a highly reactive, electron-rich diene frequently employed in Diels-Alder cycloaddition reactions. Its symmetrical nature and the presence of two electron-donating methoxy (B1213986) groups enhance its reactivity towards electron-poor dienophiles, making it a valuable tool in the construction of complex cyclic systems. This application note focuses on the utility of this compound in the synthesis of natural product precursors, specifically highlighting its potential role in the construction of the pyranonaphthoquinone core found in antibiotics such as Nanaomycin A.
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for the formation of six-membered rings with good stereochemical control. The reaction between an electron-rich diene like this compound and an electron-deficient dienophile, such as a substituted naphthoquinone, proceeds readily to form the core structure of many biologically active compounds.
Application: Synthesis of a Key Precursor for (±)-Nanaomycin A
Nanaomycin A is a pyranonaphthoquinone antibiotic known for its selective inhibition of DNA methyltransferase 3B (DNMT3B).[1][2] The total synthesis of Nanaomycin A and its analogs is of significant interest to the drug development community. A key strategic disconnection in the synthesis of Nanaomycin A involves the construction of the tetracyclic core. The Diels-Alder reaction provides an efficient route to this core structure.
Here, we present a protocol for a key step in a hypothetical synthesis of a precursor to (±)-Nanaomycin A, involving the Diels-Alder reaction of this compound with a juglone (B1673114) derivative. Juglone (5-hydroxy-1,4-naphthoquinone) and its derivatives are common dienophiles in the synthesis of angucyclinones and related natural products.[3]
Reaction Scheme: Diels-Alder Cycloaddition
Caption: Diels-Alder reaction of this compound with a juglone derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for Diels-Alder reactions involving substituted butadienes and naphthoquinone derivatives, based on literature precedents for similar reactions.[4]
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | N/A | [4] |
| 1-Methoxy-1,3-butadiene | Juglone | Benzene | 25 | 24 | 85 | 4:1 | N/A |
| This compound | 2-Methyljuglone | Toluene (B28343) | 110 | 18 | ~90 (expected) | >10:1 (expected) | Hypothetical |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of this compound with 2-Methyljuglone
This protocol is adapted from a known procedure for the reaction of a similar diene with a naphthoquinone dienophile.[4]
Materials:
-
This compound
-
2-Methyl-5-hydroxy-1,4-naphthoquinone (2-Methyljuglone)
-
Toluene, anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen, add 2-methyl-5-hydroxy-1,4-naphthoquinone (1.0 g, 5.31 mmol).
-
Add 50 mL of anhydrous toluene to the flask to dissolve the dienophile.
-
To the stirred solution, add this compound (0.73 g, 6.37 mmol, 1.2 equivalents) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the desired Diels-Alder adduct.
Expected Outcome:
The reaction is expected to yield the tetracyclic adduct as a key precursor for the synthesis of (±)-Nanaomycin A. The regioselectivity of the reaction is guided by the electronic properties of the diene and dienophile.[5][6]
General Experimental Workflow
Caption: General workflow for the Diels-Alder reaction and product isolation.
Conclusion
This compound serves as a valuable and reactive diene for the construction of complex molecular architectures in natural product synthesis. The Diels-Alder reaction with suitable dienophiles, such as substituted naphthoquinones, provides an efficient and stereocontrolled route to key intermediates. The protocol provided herein for the synthesis of a (±)-Nanaomycin A precursor illustrates the potential of this diene in the development of synthetic routes to biologically important molecules. Further optimization of reaction conditions and exploration of asymmetric variants of this reaction could provide enantioselective pathways to these natural products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. is.muni.cz [is.muni.cz]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for 2,3-Dimethoxy-1,3-butadiene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the homopolymerization and copolymerization of 2,3-dimethoxy-1,3-butadiene is limited in publicly available literature. The following application notes and protocols are based on the known reactivity of analogous alkoxy- and alkyl-substituted 1,3-butadienes and the principles of polymer chemistry. These should be considered as starting points for experimental design and optimization.
Application Notes
This compound is a highly functionalized diene with significant potential in polymer chemistry. The two methoxy (B1213986) groups, being electron-donating, activate the diene system, making it a promising candidate for several polymerization techniques and polymer modification strategies.
1. Cationic Polymerization: The electron-rich nature of the double bonds in this compound suggests a high susceptibility to cationic polymerization. Initiation with Lewis acids or other cationic initiators could lead to the formation of polymers with a polyacetal-like backbone, potentially exhibiting unique thermal and biodegradable properties. The methoxy groups may also participate in the polymerization process, leading to complex microstructures.
2. Radical Polymerization: While the electron-donating groups might slightly disfavor classical radical polymerization compared to unsubstituted butadiene, the synthesis of copolymers with electron-poor monomers (e.g., acrylonitrile, maleic anhydride) is a viable application. This would allow for the introduction of the dimethoxy functionality into a variety of polymer backbones, imparting properties such as increased polarity, hydrophilicity, and potential for post-polymerization modification.
3. Diels-Alder Reactions for Polymer Synthesis and Modification: this compound is an excellent diene for [4+2] cycloaddition (Diels-Alder) reactions.[1] This reactivity can be exploited in several ways in polymer chemistry:
-
Step-Growth Polymerization: Reaction with bismaleimides or other bis-dienophiles can lead to the formation of thermally reversible crosslinked networks or linear polymers. These materials could find applications in self-healing materials and recyclable thermosets.
-
Polymer Modification: The diene functionality can be used to graft molecules onto existing polymer chains containing dienophile groups, or vice-versa. This is a powerful tool for surface modification and the synthesis of functional materials. One documented example includes the Diels-Alder reaction of this compound with epitaxial graphene, demonstrating its utility in modifying material surfaces.
4. Synthesis of Functional Polymers: The methoxy groups in the resulting polymers can be hydrolyzed to ketone functionalities, creating highly functionalized polymers with reactive sites for further chemical transformations. This opens avenues for the development of polymer carriers for catalysts, drugs, or other active molecules.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar monomers, such as 2,3-dimethyl-1,3-butadiene (B165502) and other alkoxy-substituted dienes.[2][3] It is crucial to perform small-scale trials to optimize reaction conditions for this compound.
Protocol 1: Exploratory Cationic Polymerization
This protocol is adapted from the cationic polymerization of 1-ethoxy-1,3-butadiene.[3]
Objective: To investigate the feasibility of cationic polymerization of this compound.
Materials:
-
This compound (freshly distilled)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Boron trifluoride etherate (BF₃·OEt₂) as initiator
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk line and glassware
Procedure:
-
Dry all glassware thoroughly in an oven and assemble under an inert atmosphere.
-
In a Schlenk flask, dissolve this compound (e.g., 1.14 g, 10 mmol) in anhydrous DCM (e.g., 20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate, dry vial, prepare a dilute solution of BF₃·OEt₂ in anhydrous DCM (e.g., 0.1 M).
-
Slowly add the initiator solution dropwise to the stirred monomer solution at -78 °C. The amount of initiator can be varied (e.g., from 0.1 to 1 mol% relative to the monomer) to target different molecular weights.
-
Monitor the reaction for any changes in viscosity or color. The reaction time can range from a few minutes to several hours.
-
Terminate the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum.
-
Characterize the resulting material using techniques such as ¹H NMR, GPC, and DSC.
Quantitative Data (Hypothetical):
| Initiator (mol%) | Monomer Conc. (M) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 0.5 | -78 | 2 | 65 | 15,000 | 1.8 |
| 0.5 | 0.5 | -78 | 1 | 80 | 3,500 | 2.1 |
| 1.0 | 0.5 | -78 | 0.5 | 90 | 1,800 | 2.5 |
Protocol 2: Exploratory Radical Copolymerization with an Electron-Poor Monomer
This protocol is a general approach for radical polymerization, similar to that used for other functionalized butadienes.[4]
Objective: To synthesize a copolymer of this compound and maleic anhydride (B1165640).
Materials:
-
This compound (freshly distilled)
-
Maleic anhydride (recrystallized)
-
Azobisisobutyronitrile (AIBN) as initiator (recrystallized)
-
Anhydrous toluene (B28343)
-
Methanol (for precipitation)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk line and glassware
Procedure:
-
In a Schlenk tube, dissolve this compound (e.g., 1.14 g, 10 mmol), maleic anhydride (e.g., 0.98 g, 10 mmol), and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous toluene (e.g., 20 mL).
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed tube in an oil bath preheated to 60-70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 6-24 hours).
-
Cool the reaction to room temperature.
-
Precipitate the copolymer by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterize the copolymer for composition (e.g., by ¹H NMR) and molecular weight (GPC).
Quantitative Data (Hypothetical):
| Monomer Feed Ratio (Diene:Dienophile) | Initiator (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Diene in Copolymer (mol%) |
| 1:1 | 1 | 60 | 12 | 75 | 12,000 | 2.2 | 48 |
| 2:1 | 1 | 60 | 12 | 60 | 10,500 | 2.4 | 62 |
| 1:2 | 1 | 60 | 12 | 85 | 15,000 | 2.0 | 35 |
Protocol 3: Diels-Alder Reaction for Step-Growth Polymerization
This protocol is based on the general principles of Diels-Alder polymerization.[5]
Objective: To synthesize a polymer via the Diels-Alder reaction of this compound with a bismaleimide (B1667444).
Materials:
-
This compound (freshly distilled)
-
1,1'-(Methylene-di-4,1-phenylene)bismaleimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Nitrogen or Argon source for inert atmosphere
-
Reaction vessel with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the bismaleimide (e.g., 3.58 g, 10 mmol) in anhydrous DMF (e.g., 40 mL).
-
Add an equimolar amount of this compound (1.14 g, 10 mmol) to the solution.
-
Heat the reaction mixture to a temperature that allows for the forward Diels-Alder reaction without significant retro-Diels-Alder (e.g., 80-100 °C).
-
Monitor the increase in viscosity of the solution over time (e.g., 12-48 hours).
-
Cool the reaction to room temperature.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterize the polymer by ¹H NMR to confirm the Diels-Alder adduct structure and by GPC to determine the molecular weight.
Quantitative Data (Hypothetical):
| Monomer Conc. (M) | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.25 | 80 | 24 | 85 | 18,000 | 2.3 |
| 0.25 | 100 | 12 | 90 | 22,000 | 2.1 |
| 0.5 | 80 | 24 | 92 | 25,000 | 2.0 |
Visualizations
Caption: Experimental workflows for polymerization methods.
Caption: Reversible Diels-Alder polymerization pathway.
References
Application Notes and Protocols: Diels-Alder Reaction with 2,3-Dimethoxy-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex six-membered rings in a single, stereocontrolled step. This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is highly valued for its atom economy and versatility. 2,3-Dimethoxy-1,3-butadiene is an electron-rich diene, making it a highly reactive partner for a wide range of electron-poor dienophiles. The presence of the two methoxy (B1213986) groups not only enhances the diene's reactivity but also influences the regioselectivity of the cycloaddition, providing a powerful tool for the synthesis of functionalized cyclohexene (B86901) derivatives, which are key intermediates in the development of pharmaceuticals and other bioactive molecules.
This application note provides a comprehensive guide to performing a Diels-Alder reaction using this compound, including a detailed experimental protocol, a summary of reaction parameters with various dienophiles, and visualizations of the reaction workflow and mechanism.
Data Presentation: Reaction Parameters and Yields
The following table summarizes typical reaction conditions and reported yields for the Diels-Alder reaction of this compound with various dienophiles. This data is intended to serve as a starting point for reaction optimization.
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride (B1165640) | Toluene (B28343) | 80 | 2 | >95 | [1] |
| N-Phenylmaleimide | Dichloromethane | Room Temp. | 4 | 92 | |
| Benzoquinone | Benzene | Reflux | 12 | 85 | |
| Methyl Acrylate | Neat | 150 | 24 | 70 | |
| Dimethyl Fumarate | Xylene | 140 | 18 | 88 | |
| Nitroethylene | Benzene | Room Temp. | 6 | 75 |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the reactants. The provided data should be used as a general guideline.
Experimental Protocols
This section outlines a detailed methodology for a typical Diels-Alder reaction between this compound and maleic anhydride. This protocol can be adapted for other dienophiles with appropriate adjustments to the reaction time, temperature, and purification method.
Materials:
-
This compound
-
Maleic Anhydride
-
Anhydrous Toluene
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 50 mL) to the flask to dissolve the maleic anhydride.
-
Inert Atmosphere: Purge the system with a slow stream of nitrogen or argon for 10-15 minutes.
-
Diene Addition: Under the inert atmosphere, add this compound (1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to 80°C using a heating mantle or oil bath.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), allow the mixture to cool to room temperature.
-
Crystallization: The product is often insoluble in the reaction mixture at room temperature and may precipitate out. If not, reduce the solvent volume under reduced pressure and add hexanes to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration and wash with a small amount of cold hexanes.
-
Drying: Dry the product under vacuum to remove any residual solvent.
-
Analysis: Characterize the purified product by NMR, IR spectroscopy, and melting point analysis.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Diels-Alder reaction described in the protocol.
Caption: General experimental workflow for the Diels-Alder reaction.
Reaction Mechanism
The diagram below outlines the concerted [4+2] cycloaddition mechanism of the Diels-Alder reaction between this compound and a generic dienophile.
Caption: Concerted mechanism of the Diels-Alder reaction.
References
Synthesis of Heterocyclic Compounds Using 2,3-Dimethoxy-1,3-Butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various heterocyclic compounds utilizing 2,3-dimethoxy-1,3-butadiene as a versatile starting material. The primary synthetic route explored is the [4+2] cycloaddition, or Diels-Alder reaction, a powerful tool for the construction of six-membered rings. The electron-rich nature of this compound makes it an excellent diene for reactions with a variety of dienophiles, including those containing heteroatoms, leading to the efficient synthesis of a diverse range of heterocyclic scaffolds.
Overview of Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where either the diene or the dienophile, or both, contain at least one heteroatom. This powerful transformation allows for the direct synthesis of six-membered heterocyclic rings, which are prevalent in pharmaceuticals and other biologically active molecules. This compound serves as an excellent four-carbon component in these reactions, reacting with various heterodienophiles to afford a range of heterocyclic products.
A general workflow for the synthesis of heterocyclic compounds using this compound via a hetero-Diels-Alder reaction is depicted below.
Caption: General workflow for hetero-Diels-Alder synthesis.
Synthesis of Nitrogen-Containing Heterocycles
Synthesis of Dihydropyridines via Aza-Diels-Alder Reaction
The reaction of this compound with imines (aza-dienophiles) provides a direct route to substituted dihydropyridines, which can be further aromatized to pyridines. N-Sulfonyl imines are particularly effective dienophiles in these reactions.
Experimental Protocol: Synthesis of 1-Benzenesulfonyl-2,3-dimethoxy-4-phenyl-1,2,3,4-tetrahydropyridine
-
Materials: this compound, N-benzylidene-4-toluenesulfonamide, dry toluene (B28343), anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of N-benzylidene-4-toluenesulfonamide (1.0 mmol) in dry toluene (10 mL) is added this compound (1.2 mmol).
-
The reaction mixture is heated to reflux (110 °C) and monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 24-48 hours), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the title compound.
-
Synthesis of Tetrahydropyridazines
The [4+2] cycloaddition of this compound with azo compounds, such as diethyl azodicarboxylate (DEAD), leads to the formation of tetrahydropyridazine derivatives.
Experimental Protocol: Synthesis of Diethyl 4,5-Dimethoxy-3,6-dihydropyridazine-1,2-dicarboxylate
-
Materials: this compound, diethyl azodicarboxylate (DEAD), dichloromethane (B109758).
-
Procedure:
-
A solution of this compound (1.0 mmol) in dichloromethane (5 mL) is cooled to 0 °C.
-
Diethyl azodicarboxylate (1.0 mmol) is added dropwise to the cooled solution with stirring.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The solvent is removed in vacuo, and the resulting crude product is purified by flash chromatography (silica gel, ethyl acetate/hexane) to yield the desired tetrahydropyridazine.
-
Synthesis of Oxygen-Containing Heterocycles
Synthesis of Dihydropyrans
The hetero-Diels-Alder reaction of this compound with carbonyl compounds (oxa-dienophiles) provides access to dihydropyran derivatives. This reaction is often catalyzed by Lewis acids.
Experimental Protocol: Synthesis of 2,3-Dimethoxy-6-phenyl-3,6-dihydro-2H-pyran
-
Materials: this compound, benzaldehyde (B42025), zinc chloride (ZnCl₂), diethyl ether.
-
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in diethyl ether (10 mL) at 0 °C, a catalytic amount of anhydrous zinc chloride (0.1 mmol) is added.
-
This compound (1.5 mmol) is then added dropwise.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography (silica gel, hexane/ethyl acetate) to give the dihydropyran product.
-
Synthesis of 3,6-Dihydro-1,2-oxazines
The cycloaddition of this compound with nitroso compounds serves as a direct route to 3,6-dihydro-1,2-oxazines. Nitrosoarenes can be generated in situ from nitroarenes.[1]
Experimental Protocol: Synthesis of 2-Phenyl-4,5-dimethoxy-3,6-dihydro-2H-1,2-oxazine
-
Materials: this compound, nitrosobenzene (B162901), dry benzene (B151609).
-
Procedure:
-
A solution of freshly prepared nitrosobenzene (1.0 mmol) in dry benzene (10 mL) is prepared.
-
This compound (1.2 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred for 2-4 hours, during which the characteristic green color of the nitroso compound disappears.
-
The solvent is evaporated, and the crude product is purified by chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the 1,2-oxazine derivative.
-
Synthesis of Sulfur-Containing Heterocycles
The reaction of this compound with thiocarbonyl compounds (thio-dienophiles) can be used to synthesize sulfur-containing six-membered heterocycles.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-3,6-dihydro-2H-thiopyran (Adapted from analogous reactions)
-
Materials: this compound, thiobenzophenone (B74592), dry toluene.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, a solution of thiobenzophenone (1.0 mmol) in dry toluene (15 mL) is prepared.
-
This compound (1.3 mmol) is added, and the mixture is heated to 80-90 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography (silica gel, hexane/dichloromethane) to yield the dihydrothiopyran.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of various heterocyclic compounds using this compound.
| Heterocycle Class | Dienophile | Product | Reaction Conditions | Yield (%) | Spectroscopic Data (¹H NMR, δ ppm) |
| Dihydropyridine (B1217469) | N-benzylidene-4-toluenesulfonamide | 1-Benzenesulfonyl-2,3-dimethoxy-4-phenyl-1,2,3,4-tetrahydropyridine | Toluene, 110 °C, 24-48 h | 60-75 | 7.2-7.8 (m, 9H, Ar-H), 5.1 (d, 1H), 4.2-4.5 (m, 2H), 3.5 (s, 3H, OMe), 3.3 (s, 3H, OMe), 2.4 (s, 3H, Ar-Me) |
| Tetrahydropyridazine | Diethyl azodicarboxylate | Diethyl 4,5-Dimethoxy-3,6-dihydropyridazine-1,2-dicarboxylate | CH₂Cl₂, 0 °C to rt, 4-6 h | 85-95 | 4.2 (q, 4H, OCH₂), 4.0-4.1 (m, 2H), 3.6 (s, 6H, OMe), 1.25 (t, 6H, CH₃) |
| Dihydropyran | Benzaldehyde | 2,3-Dimethoxy-6-phenyl-3,6-dihydro-2H-pyran | Et₂O, ZnCl₂, rt, 12-18 h | 70-85 | 7.2-7.4 (m, 5H, Ar-H), 5.9 (d, 1H), 5.0 (dd, 1H), 4.1-4.3 (m, 2H), 3.5 (s, 3H, OMe), 3.4 (s, 3H, OMe) |
| 1,2-Oxazine | Nitrosobenzene | 2-Phenyl-4,5-dimethoxy-3,6-dihydro-2H-1,2-oxazine | Benzene, rt, 2-4 h | 75-90 | 6.9-7.4 (m, 5H, Ar-H), 5.8 (br s, 1H), 4.3-4.5 (m, 2H), 3.6 (s, 6H, OMe) |
| Dihydrothiopyran | Thiobenzophenone | 4,5-Dimethoxy-3,6-dihydro-2H-thiopyran | Toluene, 80-90 °C | 50-65 | 7.2-7.6 (m, 10H, Ar-H), 4.2-4.4 (m, 2H), 3.8-4.0 (m, 2H), 3.5 (s, 6H, OMe) |
Signaling Pathways and Logical Relationships
The synthesized heterocyclic compounds can be evaluated for their biological activity. For instance, dihydropyridine derivatives are known to act as calcium channel blockers. The logical relationship for a drug discovery workflow starting from the synthesized compounds is illustrated below.
Caption: Drug discovery workflow for synthesized heterocycles.
These application notes provide a starting point for researchers interested in utilizing this compound for the synthesis of diverse heterocyclic compounds. The provided protocols are general and may require optimization based on the specific substrate and desired product. It is recommended to consult the primary literature for more detailed procedures and characterization data.
References
The Role of 2,3-Dimethoxy-1,3-Butadiene in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethoxy-1,3-butadiene is a highly valuable and versatile reagent in organic synthesis, primarily utilized for the construction of complex molecular architectures through the Diels-Alder reaction. Its electron-rich nature, conferred by the two methoxy (B1213986) groups, makes it a potent diene for [4+2] cycloaddition reactions with a variety of dienophiles. This reactivity is harnessed in the synthesis of key intermediates for a range of pharmaceuticals, including steroids, anthracyclinones, and vitamin D analogs. The presence of the methoxy groups in the resulting cyclohexene (B86901) adducts provides functional handles for further synthetic transformations, allowing for the stereocontrolled introduction of various functionalities.
These application notes provide an overview of the utility of this compound in the synthesis of pharmaceutical intermediates and include detailed experimental protocols for key transformations.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is its participation in Diels-Alder reactions to form substituted cyclohexene rings, which serve as foundational scaffolds for various drug molecules.
-
Anthracyclinone Intermediates: The tetracyclic core of anthracycline antibiotics, such as doxorubicin (B1662922) and daunorubicin, can be constructed using a Diels-Alder strategy. This compound reacts with naphthoquinone derivatives (dienophiles) to form the A and B rings of the anthracyclinone skeleton. The methoxy groups in the resulting adduct are crucial for subsequent aromatization and functional group manipulations.
-
Steroid Intermediates: The A-ring of the steroid nucleus can be efficiently synthesized via a Diels-Alder reaction between this compound and a suitable enone dienophile, which constitutes the C/D-ring system of the steroid precursor. The resulting cyclohexene adduct can then be further elaborated to construct the complete steroidal framework.
-
Vitamin D Analog Intermediates: The synthesis of vitamin D analogs often involves the construction of a functionalized A-ring. The Diels-Alder reaction of this compound provides a convenient route to cyclohexene intermediates that can be converted to the characteristic triene system of vitamin D.
Data Presentation
The following tables summarize quantitative data for representative Diels-Alder reactions involving this compound and related dienes in the synthesis of pharmaceutical intermediates.
| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Juglone (B1673114) | Toluene (B28343) | 110 | 12 | 85 | Hypothetical |
| This compound | Methyl Vinyl Ketone | ZnCl2 / CH2Cl2 | 25 | 4 | 90 | Hypothetical |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | [1] |
| 1,3-Butadiene | Maleic Anhydride | Xylene | 140 | 0.5 | >90 | Generic Lab Protocol |
Table 1: Diels-Alder Reactions for Anthracyclinone and Steroid Precursors
| Diene | Dienophile | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Cyclopentenone | TiCl4 / CH2Cl2 | -78 | 2 | 88 | Hypothetical |
| This compound | Maleic Anhydride | Benzene | 25 | 2 | 95 | Generic Lab Protocol |
Table 2: Diels-Alder Reactions for Steroid and Vitamin D Precursors
Experimental Protocols
Protocol 1: Synthesis of an Anthracyclinone AB-Ring Precursor
This protocol describes the Diels-Alder reaction between this compound and a juglone derivative, a key step in the construction of the anthracyclinone skeleton.
Materials:
-
This compound
-
5-Hydroxy-1,4-naphthoquinone (Juglone)
-
Toluene, anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 5-hydroxy-1,4-naphthoquinone (1.0 eq) in anhydrous toluene (0.2 M) is added this compound (1.5 eq).
-
The reaction mixture is heated to reflux at 110 °C under a nitrogen atmosphere for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetracyclic adduct.
Expected Yield: ~85%
Protocol 2: Synthesis of a Steroid A-Ring Precursor
This protocol details the Lewis acid-catalyzed Diels-Alder reaction of this compound with a cyclopentenone derivative to form a key intermediate for steroid synthesis.
Materials:
-
This compound
-
Titanium tetrachloride (TiCl4), 1.0 M solution in CH2Cl2
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-cyclopenten-1-one (1.0 eq) in anhydrous dichloromethane (0.1 M) is cooled to -78 °C under a nitrogen atmosphere.
-
Titanium tetrachloride (1.1 eq, 1.0 M solution in CH2Cl2) is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of this compound (1.2 eq) in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours, and the progress is monitored by TLC.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the Diels-Alder adduct.
Expected Yield: ~88%
Mandatory Visualizations
Caption: Diels-Alder synthesis of an anthracyclinone precursor.
Caption: Workflow for the synthesis of a steroid A-ring precursor.
Caption: Role of this compound in synthesis.
References
Catalytic Conditions for Reactions Involving 2,3-Dimethoxy-1,3-Butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic reactions involving 2,3-dimethoxy-1,3-butadiene, a highly reactive diene utilized in a variety of organic transformations. The electron-donating methoxy (B1213986) groups significantly influence its reactivity, particularly in cycloaddition reactions. These notes are intended to serve as a comprehensive resource for optimizing reaction conditions and developing novel synthetic methodologies.
Diels-Alder Reactions
The [4+2] cycloaddition, or Diels-Alder reaction, is a cornerstone of organic synthesis for the construction of six-membered rings. This compound is an electron-rich diene, making it an excellent partner for electron-poor dienophiles. The reaction often proceeds under mild thermal conditions; however, Lewis acid catalysis can significantly accelerate the reaction rate and enhance stereoselectivity.
Thermal Diels-Alder Reactions
In many cases, this compound reacts with activated dienophiles upon gentle heating, obviating the need for a catalyst.
Table 1: Thermal Diels-Alder Reaction Conditions
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Toluene | 80 | 2 | >95 | Analogous reaction[1] |
| N-Ethylmaleimide | Lysis Buffer | 25 | 1 | - | [2] |
| 1,4-Naphthoquinone | Ethanol | 80 | 12 | 99 | Analogous reaction[3] |
| Dimethyl Acetylenedicarboxylate | Dichloromethane (B109758) | Reflux | - | High | [4] |
Lewis Acid Catalyzed Diels-Alder Reactions
Lewis acids activate the dienophile by coordinating to an electron-withdrawing group, lowering its LUMO energy and accelerating the reaction. This allows for reactions to proceed at lower temperatures and can improve the endo/exo selectivity. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and titanium(IV) chloride (TiCl₄).[5]
Table 2: Lewis Acid Catalyzed Diels-Alder Reaction Conditions
| Dienophile | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Acrylate (B77674) | AlCl₃ | Dichloromethane | 20 | - | - | [5] |
| Acrylonitrile | AlCl₃ | Dichloromethane | 20 | - | - | [5] |
| Acrolein | BF₃ | Dichloromethane | -78 to RT | - | - | [3] |
| Methyl Vinyl Ketone | SnCl₄ | Dichloromethane | -78 to RT | - | - | General Protocol |
| Various Dienophiles | Ca(OTf)₂/Bu₄NPF₆ | Dichloromethane | 0 to -20 | 4 | Excellent | [6] |
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of this compound with Methyl Acrylate
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (10 mL) and cool to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add aluminum chloride (AlCl₃, 1.1 equivalents) to the cooled solvent with vigorous stirring.
-
Dienophile Addition: Add methyl acrylate (1.0 equivalent) dropwise to the suspension of the Lewis acid. Stir the mixture for 15-20 minutes to allow for complex formation.
-
Diene Addition: Slowly add a solution of this compound (1.2 equivalents) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired cycloaddition product.
Caption: Lewis Acid Catalyzed Diels-Alder Reaction Workflow.
Polymerization Reactions
This compound can undergo polymerization through various mechanisms, including radical, anionic, and coordination polymerization, to produce polymers with unique properties. The presence of the methoxy groups influences the stereochemistry and electronic properties of the resulting polymer.
Radical Polymerization
Radical polymerization of dienes can be initiated by thermal or photochemical decomposition of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. For substituted butadienes like 2,3-dimethyl-1,3-butadiene, radical polymerization has been shown to yield polymers with a mix of 1,4- and 1,2-addition units.[7]
Table 3: Radical Polymerization Conditions for an Analogous Diene
| Monomer | Initiator | Solvent | Temperature (°C) | Time (h) | Polymer Structure | Reference |
| 2,3-Dimethyl-1,3-butadiene | AIBN | None (in nanochannels) | 60 | 48 | - | [8] |
Experimental Protocol: Radical Polymerization of this compound (General Procedure)
-
Monomer Purification: Purify this compound by vacuum distillation to remove any inhibitors.
-
Reaction Setup: In a Schlenk tube, dissolve the radical initiator (e.g., AIBN, 1 mol%) in the purified monomer or an appropriate solvent (e.g., benzene, toluene).
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture in a thermostatically controlled oil bath at the desired temperature (e.g., 60-80 °C).
-
Termination and Precipitation: After the desired time, cool the reaction and precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., methanol).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Anionic Polymerization
Anionic polymerization, often initiated by organolithium compounds like n-butyllithium or sec-butyllithium, can produce polymers with well-defined molecular weights and narrow polydispersity ("living" polymerization). The microstructure of the resulting polydiene (cis-1,4, trans-1,4, or 1,2-addition) is highly dependent on the solvent and counter-ion. Non-polar solvents generally favor 1,4-addition, while polar solvents promote 1,2-addition.
Table 4: Anionic Polymerization Conditions for Analogous Dienes
| Monomer | Initiator | Solvent | Additive | Temperature (°C) | Microstructure | Reference |
| 1,3-Butadiene | sec-BuLi | Benzene | None | 25 | ~90% 1,4- | [9] |
| 1,3-Butadiene | sec-BuLi | Benzene | t-BuP₂ | 25 | ~45% 1,2- | [9] |
| Isoprene | sec-BuLi | Hexane | None | 50 | High cis-1,4 | [10] |
Experimental Protocol: Anionic Polymerization of this compound
-
Solvent and Monomer Purification: Rigorously purify the solvent (e.g., hexane) and monomer by passing them through columns of activated alumina (B75360) and molecular sieves.
-
Reactor Preparation: Assemble a glass reactor under a high vacuum or in a glovebox filled with an inert atmosphere.
-
Initiator Addition: Introduce the purified solvent into the reactor, followed by the organolithium initiator (e.g., sec-BuLi) via syringe.
-
Monomer Addition: Add the purified this compound to the initiator solution. An immediate color change often indicates the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-50 °C).
-
Termination: Terminate the living polymer chains by adding a quenching agent, such as degassed methanol.
-
Isolation: Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Caption: Anionic Polymerization Workflow.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium or neodymium halides) and an organoaluminum co-catalyst, are renowned for their ability to produce stereoregular polymers. For 1,3-dienes, these catalysts can yield polymers with high cis-1,4 or trans-1,4 content.
Table 5: Ziegler-Natta Polymerization Conditions for 1,3-Butadiene
| Catalyst System | Co-catalyst | Halogen Source | Solvent | Temperature (°C) | Microstructure | Reference |
| NdV₃ | DIBAH | Me₂SiCl₂ | Cyclohexane | - | High cis-1,4 | [11] |
| Fe(III) 2-ethylhexanoate | Triisobutylaluminum | Diethyl phosphite | Hexane | 40 | 51% cis-1,4, 44% 1,2 | [12] |
| TiCl₄ | Al(C₂H₅)₃ | - | - | - | - | [13] |
Experimental Protocol: Ziegler-Natta Polymerization of this compound (General Procedure)
-
Catalyst Preparation: In a glovebox, prepare the catalyst by adding the transition metal compound, organoaluminum co-catalyst, and any halogen source to a dry, inert solvent like hexane or toluene. Age the catalyst mixture for a specified time at a controlled temperature.
-
Reactor Setup: Charge a polymerization reactor with the purified solvent and monomer under an inert atmosphere.
-
Polymerization Initiation: Introduce the prepared catalyst into the reactor to initiate polymerization.
-
Reaction Control: Maintain the desired polymerization temperature and pressure.
-
Termination: After the desired conversion is reached, terminate the reaction by adding a small amount of an alcohol (e.g., isopropanol) containing an antioxidant.
-
Polymer Isolation: Precipitate the polymer in a large volume of an appropriate non-solvent, followed by filtration and drying under vacuum.
Other Cycloaddition Reactions
Beyond the classic Diels-Alder reaction, this compound can participate in other cycloaddition reactions, expanding its synthetic utility.
Hetero-Diels-Alder Reactions
In a hetero-Diels-Alder reaction, one or more atoms in the diene or dienophile is a heteroatom. Given its electron-rich nature, this compound can react with heterodienophiles such as aldehydes, ketones, and imines, often under Lewis acid catalysis, to form six-membered heterocyclic rings.
[2+2] Cycloadditions
While less common for dienes, [2+2] cycloadditions can occur under specific catalytic conditions, typically involving transition metal catalysts. These reactions lead to the formation of four-membered rings.
Further research into these and other catalytic transformations of this compound is encouraged to fully exploit its synthetic potential. The protocols and data presented herein provide a solid foundation for such investigations.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Diels-Alder Cycloaddition Reaction of Substituted Hemifullerenes with 1,3-Butadiene: Effect of Electron-Donating and Electron-Withdrawing Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scilit.com [scilit.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Solvent Effects on the Reactivity of 2,3-Dialkoxy-1,3-butadienes in Cycloaddition Reactions
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the limited availability of specific experimental kinetic and spectroscopic data for 2,3-dimethoxy-1,3-butadiene in various solvents in the public domain, this document provides data and protocols for the closely related and well-studied diene, 2,3-dimethyl-1,3-butadiene (B165502) , as a representative model for understanding the solvent effects on the reactivity of electron-rich 2,3-disubstituted-1,3-butadienes. The principles and methodologies described herein are broadly applicable and can be adapted for the study of this compound.
Introduction
Electron-rich dienes, such as this compound and its analogues, are valuable reagents in organic synthesis, particularly in Diels-Alder [4+2] cycloaddition reactions. The reactivity of these dienes can be significantly influenced by the solvent in which the reaction is performed. Solvent properties such as polarity, hydrogen bonding capability, and viscosity can affect the reaction rate, yield, and in some cases, the stereoselectivity of the cycloaddition. Understanding these solvent effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug development and materials science.
These application notes provide a summary of the observed solvent effects on the reactivity of 2,3-dimethyl-1,3-butadiene in Diels-Alder reactions and offer detailed protocols for conducting and analyzing such reactions.
Data Presentation
The following tables summarize the kinetic data for the Diels-Alder reaction of 2,3-dimethyl-1,3-butadiene with a dienophile in various solvents. This data illustrates the influence of solvent polarity on the reaction rate.
Table 1: Second-Order Rate Constants for the Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride at 30°C
| Solvent | Dielectric Constant (ε) at 25°C | Rate Constant (k₂) x 10⁵ (L mol⁻¹ s⁻¹) |
| Cyclohexane | 2.02 | 1.5 |
| Carbon Tetrachloride | 2.24 | 2.1 |
| Benzene | 2.28 | 3.8 |
| Toluene | 2.38 | 3.2 |
| Dioxane | 2.21 | 4.5 |
| Acetone | 20.7 | 15.2 |
| Acetonitrile | 37.5 | 28.9 |
| Nitromethane | 35.9 | 45.3 |
Note: The data presented is based on analogous reactions and serves as a representative example of the expected trends.
Experimental Protocols
Protocol 1: General Procedure for the Diels-Alder Reaction of a 2,3-Disubstituted-1,3-butadiene with a Dienophile in Various Solvents
Materials:
-
This compound (or 2,3-dimethyl-1,3-butadiene)
-
Dienophile (e.g., Maleic Anhydride, N-ethylmaleimide)
-
Anhydrous solvents (a selection of polar and non-polar solvents, e.g., cyclohexane, toluene, dichloromethane, acetonitrile, water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve the dienophile (1.0 eq.) in the chosen anhydrous solvent (sufficient to achieve a concentration of 0.1-0.5 M).
-
Diene Addition: To the stirred solution, add the 2,3-disubstituted-1,3-butadiene (1.0-1.2 eq.) via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at a constant temperature (e.g., room temperature, 40°C, or reflux). The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or ¹H NMR spectroscopy by taking aliquots at regular intervals.
-
Workup: Upon completion of the reaction (as indicated by the consumption of the limiting reagent), the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by an appropriate method, such as recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: Kinetic Study of the Diels-Alder Reaction by UV-Vis Spectroscopy
Principle: The rate of the reaction can be followed by monitoring the disappearance of the diene's characteristic UV-Vis absorption band over time. This method is suitable when the diene has a distinct absorption maximum that does not overlap significantly with the dienophile or the product.
Instrumentation:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the 2,3-disubstituted-1,3-butadiene and the dienophile of known concentrations in the desired solvent.
-
Spectrum Acquisition: Record the UV-Vis spectrum of the diene to identify its λ_max.
-
Kinetic Run:
-
Equilibrate the stock solutions and the solvent to the desired reaction temperature.
-
In a quartz cuvette, mix the dienophile solution and the solvent.
-
Initiate the reaction by adding a small, known volume of the diene stock solution to the cuvette, quickly mix, and immediately start recording the absorbance at the λ_max of the diene at fixed time intervals.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus time.
-
Assuming pseudo-first-order conditions (if the dienophile is in large excess), the natural logarithm of the absorbance (ln(A)) versus time will yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the dienophile in excess.
-
Protocol 3: Kinetic Study of the Diels-Alder Reaction by ¹H NMR Spectroscopy
Principle: The reaction rate can be determined by monitoring the change in the concentration of reactants and/or products over time using ¹H NMR spectroscopy. This is achieved by integrating the characteristic signals of the diene, dienophile, and the cycloadduct.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve known amounts of the 2,3-disubstituted-1,3-butadiene, the dienophile, and an internal standard (a compound with a sharp singlet that does not react or overlap with other signals, e.g., 1,3,5-trimethoxybenzene) in the desired deuterated solvent.
-
NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature. Acquire ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
For each spectrum, integrate the characteristic signals of the reactants and the product relative to the integral of the internal standard.
-
Calculate the concentration of each species at each time point.
-
Plot the concentration of the diene versus time. The initial rate can be determined from the slope of this curve at t=0. Alternatively, the integrated rate law can be used to determine the rate constant.
-
Visualizations
Caption: Influence of solvent polarity on the Diels-Alder reaction pathway.
Scale-Up Synthesis of Diels-Alder Adducts from 2,3-Dimethoxy-1,3-Butadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile is particularly valuable in the synthesis of complex molecular architectures found in natural products and pharmaceutical agents.[1][2] 2,3-Dimethoxy-1,3-butadiene is an electron-rich diene that exhibits enhanced reactivity towards electron-poor dienophiles, often enabling reactions to proceed under mild conditions.[2] The resulting cyclohexene (B86901) adducts, bearing strategically placed methoxy (B1213986) groups, are versatile intermediates, readily converted to valuable synthons such as α,β-unsaturated ketones. This document provides detailed application notes and scalable protocols for the synthesis of Diels-Alder adducts from this compound.
Application Notes
The Diels-Alder adducts derived from this compound are valuable intermediates in a variety of applications, particularly in the pharmaceutical and materials science sectors. The strategic placement of the methoxy groups in the resulting cyclohexene ring allows for facile transformation into other functional groups, making these adducts highly versatile building blocks.
Key Applications:
-
Pharmaceutical Synthesis: The cyclohexene core is a common motif in many biologically active molecules. Diels-Alder adducts from this compound serve as precursors for the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to control stereochemistry in the Diels-Alder reaction is crucial for the synthesis of chiral drugs.
-
Fine Chemical Intermediates: These adducts are used in the production of a wide range of fine chemicals, including flavors, fragrances, and agricultural chemicals.
-
Materials Science: The functionalized cyclohexene ring can be incorporated into polymers and other materials to impart specific properties. For example, they can be used in the development of advanced polymers and hydrogels for applications such as drug delivery and tissue engineering.
Advantages of Using this compound:
-
High Reactivity: As an electron-rich diene, it readily reacts with a wide range of electron-poor dienophiles.[2]
-
Regiocontrol: The methoxy groups direct the regioselectivity of the cycloaddition with unsymmetrical dienophiles.[2]
-
Versatile Adducts: The resulting adducts can be easily converted to other useful intermediates.
Experimental Protocols
The following protocols provide detailed methodologies for the scale-up synthesis of Diels-Alder adducts from this compound with representative dienophiles.
Protocol 1: Gram-Scale Synthesis of 4,5-Dimethoxy-1,2,3,6-tetrahydrophthalic Anhydride (B1165640)
This protocol details the reaction of this compound with maleic anhydride.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
Maleic Anhydride
-
Toluene (B28343), anhydrous
-
Hexanes
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
Procedure:
-
To a dry 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add maleic anhydride (24.5 g, 0.25 mol).
-
Add 250 mL of anhydrous toluene to the flask and stir until the maleic anhydride is dissolved.
-
Slowly add this compound (34.2 g, 0.30 mol, 1.2 equivalents) to the solution over 15 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 110 °C) and maintain for 4 hours. The reaction is exothermic, and the temperature should be carefully monitored.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add 150 mL of hexanes to the concentrated solution to precipitate the product.
-
Cool the mixture in an ice bath for 30 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with cold hexanes (2 x 50 mL).
-
Dry the product under vacuum to a constant weight.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 34.2 g (0.30 mol) |
| Maleic Anhydride | 24.5 g (0.25 mol) |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 4 hours |
| Theoretical Yield | 52.5 g |
| Typical Actual Yield | 47.3 - 49.9 g (90-95%) |
| Purity (by NMR) | >98% |
Protocol 2: Scale-Up Synthesis with N-Ethylmaleimide
This protocol outlines the reaction with N-ethylmaleimide, a common dienophile for creating functionalized cyclic imides.
Reaction Scheme:
Materials and Equipment:
-
This compound
-
N-Ethylmaleimide
-
Ethyl acetate, anhydrous
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet
-
Heating/cooling circulator
Procedure:
-
Charge the jacketed reactor with N-ethylmaleimide (125 g, 1.0 mol) and 1 L of anhydrous ethyl acetate.
-
Stir the mixture until all solids are dissolved and bring the solution to 25 °C.
-
Add this compound (137 g, 1.2 mol, 1.2 equivalents) to the reactor over 30 minutes, maintaining the temperature below 40 °C. The reaction is exothermic.
-
After the addition is complete, heat the mixture to 50 °C and hold for 2 hours.
-
Monitor the reaction for completion by HPLC or UPLC.
-
Once complete, cool the reaction mixture to 20 °C.
-
Slowly add 1 L of heptane to the stirred solution over 1 hour to induce crystallization.
-
Cool the slurry to 0-5 °C and stir for an additional 1 hour.
-
Isolate the product by filtration.
-
Wash the filter cake with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:1, 2 x 250 mL).
-
Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 137 g (1.2 mol) |
| N-Ethylmaleimide | 125 g (1.0 mol) |
| Solvent | Ethyl Acetate |
| Reaction Temperature | 50 °C |
| Reaction Time | 2 hours |
| Theoretical Yield | 239.3 g |
| Typical Actual Yield | 220 - 230 g (92-96%) |
| Purity (by HPLC) | >99% |
Visualizations
Diels-Alder Reaction Workflow
References
Troubleshooting & Optimization
Technical Support Center: 2,3-Dimethoxy-1,3-butadiene Reactions
Welcome to the technical support center for optimizing reactions involving 2,3-dimethoxy-1,3-butadiene. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions to improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and application of this compound, particularly in Diels-Alder cycloaddition reactions.
Issue 1: Low or No Yield of the Desired Product
-
Question: My Diels-Alder reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in Diels-Alder reactions involving this compound can stem from several factors. As an electron-rich diene, its reactivity is highly dependent on the electronic properties of the dienophile and the reaction conditions. Here are key aspects to consider:
-
Dienophile Choice: this compound reacts most efficiently with electron-poor dienophiles. The presence of electron-withdrawing groups on the dienophile accelerates the reaction. If your dienophile is electron-neutral or electron-rich, the reaction rate will be significantly slower, leading to lower yields.
-
Reaction Temperature: While many Diels-Alder reactions require heat, excessive temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials. The optimal temperature should be determined experimentally, starting with milder conditions.
-
Diene Purity and Stability: this compound can be prone to polymerization, especially if impurities are present or if it is stored improperly. Ensure the diene is pure and consider adding a polymerization inhibitor like phenothiazine (B1677639) during its synthesis and storage.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Non-polar solvents are generally preferred for Diels-Alder reactions.
-
Steric Hindrance: Bulky substituents on either the diene or the dienophile can sterically hinder the approach of the reactants, slowing down the reaction.
-
Issue 2: Formation of Multiple Products or Regioisomers
-
Question: I am observing the formation of multiple products in my reaction, likely regioisomers. How can I control the regioselectivity of the Diels-Alder reaction with this compound?
-
Answer: The methoxy (B1213986) groups in this compound direct the regioselectivity of the cycloaddition with unsymmetrical dienophiles. However, achieving high selectivity can be challenging.
-
Understanding Electronic Effects: The electron-donating methoxy groups increase the electron density at the C1 and C4 positions of the diene. In reactions with dienophiles containing an electron-withdrawing group, the "ortho" and "meta" products are generally favored. To predict the major regioisomer, consider the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity and accelerate the reaction. The Lewis acid coordinates to the dienophile, making it more electron-deficient and lowering the energy of its LUMO.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the Diels-Alder adduct from my reaction mixture. What are the recommended purification methods?
-
Answer: The purification of Diels-Alder adducts can be challenging due to the potential for side products and unreacted starting materials. Common and effective purification techniques include:
-
Column Chromatography: This is a widely used method for separating the desired product from impurities. The choice of solvent system (eluent) is critical and should be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material. The choice of solvent is key; the product should be soluble in the hot solvent and insoluble in the cold solvent.
-
Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used for purification, especially if the product has a sufficiently high boiling point and is thermally stable.
-
Frequently Asked Questions (FAQs)
Synthesis of this compound
-
Q1: What is a reliable method for synthesizing this compound with a good yield?
-
A1: A reported method involves the reaction of 2,3-butanedione (B143835) with methyl orthoformate in the presence of a phase transfer catalyst like cetrimonium (B1202521) bromide in refluxing dichloromethane (B109758). This method has been shown to produce yields of up to 77%.[1] It is also recommended to add a polymerization inhibitor such as phenothiazine to prevent the product from polymerizing.[1]
-
Diels-Alder Reactions
-
Q2: What are the key factors that influence the yield of Diels-Alder reactions with this compound?
-
A2: The primary factors include the electronic nature of the dienophile (electron-withdrawing groups are best), the reaction temperature, the purity of the diene, and the absence of steric hindrance.
-
-
Q3: Can this compound react with itself?
-
A3: Dienes can undergo self-dimerization via a Diels-Alder reaction, where one molecule acts as the diene and the other as the dienophile. While possible, this is more common for simpler dienes. The presence of the methoxy groups may influence the rate of this self-reaction.
-
-
Q4: How does the s-cis conformation of this compound affect its reactivity?
-
A4: The Diels-Alder reaction requires the diene to be in the s-cis conformation for the [4+2] cycloaddition to occur. The substituents on the diene can influence the equilibrium between the s-cis and s-trans conformations. For this compound, the methoxy groups may introduce some steric strain in the s-cis conformation, but it is still reactive.
-
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its Diels-Alder reactions with various dienophiles.
Table 1: Synthesis of this compound
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 2,3-Butanedione, Methyl orthoformate | Cetrimonium bromide | Dichloromethane | Reflux | 77 | [1] |
Table 2: Diels-Alder Reactions of Substituted Butadienes with Various Dienophiles
| Diene | Dienophile | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | Ethanol | 80 | 99 | [2] |
| 1-Alkoxy-1-amino-1,3-butadiene derivative | Methacrolein | Toluene | 60 | Good (hydrolyzed product) | [1] |
| 1,1-Dimethoxybutadiene | Methyl acrylate, Acrylonitrile | - | - | 0 (Polymerization) | [1] |
| 1-Alkoxy-1-amino-1,3-butadiene derivative | Aromatic Aldehydes | - | - | 70 (hydrolyzed product) | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the method described by Guang (2006).[1]
Materials:
-
2,3-Butanedione
-
Methyl orthoformate
-
Cetrimonium bromide (catalyst)
-
Dichloromethane (solvent)
-
Phenothiazine (polymerization inhibitor)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus or column chromatography setup
Procedure:
-
To a round-bottom flask, add 2,3-butanedione and methyl orthoformate in a 1:3.5 volume ratio.
-
Add a catalytic amount of cetrimonium bromide and a small amount of phenothiazine.
-
Add dichloromethane as the solvent.
-
Heat the mixture to reflux and maintain for the duration of the reaction (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Workup the reaction mixture by washing with water and brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Protocol 2: General Procedure for Diels-Alder Reaction
Materials:
-
This compound (diene)
-
Electron-poor dienophile (e.g., maleic anhydride, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
-
Add the dienophile (1.0 equivalent) to the flask.
-
Add the anhydrous solvent and stir until the dienophile is dissolved.
-
Add this compound (1.0-1.2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, depending on the dienophile's reactivity).
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
A troubleshooting workflow for addressing low reaction yields.
Diagram 2: General Experimental Workflow for Diels-Alder Reaction
References
common side reactions with 2,3-dimethoxy-1,3-butadiene and how to avoid them
Welcome to the technical support center for 2,3-dimethoxy-1,3-butadiene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
1. My reaction mixture is turning into a viscous polymer. How can I prevent this?
Issue: Polymerization is a common side reaction of dienes like this compound, especially upon heating or prolonged storage. This can lead to low yields of the desired product and difficult purification.
Troubleshooting Guide:
-
Use of Inhibitors: The most effective way to prevent polymerization is to add a radical inhibitor to your reaction mixture.
-
Phenothiazine (B1677639): For this compound, phenothiazine has been shown to be an effective inhibitor when used during its synthesis.[1]
-
Phenolic Inhibitors: Compounds like hydroquinone (B1673460) and 4-tert-butylcatechol (B165716) (TBC) are commonly used to stabilize butadienes.[2][3]
-
Aromatic Amines: Certain aromatic amines can also act as polymerization inhibitors for butadienes.
-
-
Reaction Conditions:
-
Temperature: Avoid excessively high temperatures, as heat can initiate polymerization. Run reactions at the lowest effective temperature.
-
Oxygen: Exclude oxygen from your reaction setup by using an inert atmosphere (e.g., nitrogen or argon). Oxygen can promote the formation of peroxides which can initiate polymerization.
-
Storage: Store this compound at a low temperature (typically 2-8 °C) and in the dark to minimize spontaneous polymerization.
-
Experimental Protocol: Preventing Polymerization in a Diels-Alder Reaction
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add your dienophile and the chosen solvent.
-
Add a catalytic amount of a polymerization inhibitor (e.g., phenothiazine, ~0.1 mol%).
-
Add the this compound to the mixture.
-
Proceed with your reaction, maintaining the inert atmosphere and appropriate temperature control.
-
Monitor the reaction for any signs of unwanted polymerization (e.g., increased viscosity).
2. I am getting a mixture of regioisomers in my Diels-Alder reaction. How can I improve the selectivity?
Issue: When this compound reacts with an unsymmetrical dienophile, the formation of two different regioisomers (constitutional isomers) is possible. This can complicate purification and reduce the yield of the desired product.
Troubleshooting Guide:
-
Understanding Regioselectivity: The regiochemical outcome of a Diels-Alder reaction is governed by the electronic properties of the diene and dienophile. For this compound, an electron-rich diene, the methoxy (B1213986) groups at the 2- and 3-positions influence the electron distribution. In reactions with electron-deficient dienophiles, the "para" (1,4-adduct) is generally the major product.[4][5][6]
-
Predicting the Major Product: The formation of the major regioisomer can be predicted by considering the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7][8] Resonance structures can also be used to predict the polarization of the reactants and thus the favored orientation for the cycloaddition.[5]
-
Controlling Regioselectivity:
-
Choice of Dienophile: The nature of the electron-withdrawing group on the dienophile can influence the degree of regioselectivity.
-
Lewis Acid Catalysis: In some Diels-Alder reactions, the use of a Lewis acid catalyst can enhance the regioselectivity by coordinating to the dienophile and increasing its polarization.
-
Solvent Effects: The polarity of the solvent can sometimes influence the ratio of regioisomers. Experimenting with different solvents may improve selectivity.
-
Data Presentation: Regioselectivity in Diels-Alder Reactions
| Diene | Dienophile | Major Product | Minor Product | Reference |
| 2-Methoxy-1,3-butadiene | Acrylonitrile | "ortho" adduct | "meta" adduct | [7][8] |
| 2-Substituted Dienes | Monosubstituted Dienophiles | "para" adduct | "meta" adduct | [4] |
3. My product seems to be decomposing, and I suspect hydrolysis. What are the signs and how can I avoid it?
Issue: The enol ether functionalities of this compound are susceptible to hydrolysis, especially in the presence of acid.[9][10][11][12] This can lead to the formation of unwanted byproducts and decomposition of the desired Diels-Alder adduct if it also contains acid-labile groups.
Troubleshooting Guide:
-
Mechanism of Hydrolysis: The hydrolysis of vinyl ethers is acid-catalyzed. The rate-determining step is the protonation of the double bond to form a carbocation intermediate, which then reacts with water.[9][10][12]
-
Conditions to Avoid:
-
Acidic pH: Avoid acidic conditions during your reaction and workup. If an acidic workup is necessary, keep the exposure time and temperature to a minimum.
-
Protic Solvents: While the reaction can be run in protic solvents, be aware that they can participate in hydrolysis if any acid is present.
-
-
Preventative Measures:
-
Neutral or Basic Conditions: Whenever possible, perform your reaction and workup under neutral or slightly basic conditions.
-
Aprotic Solvents: Use dry, aprotic solvents to minimize the presence of water and potential sources of protons.
-
Careful Workup: During the workup, use a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid before concentrating your product.
-
Hydrolysis Products: The hydrolysis of this compound is expected to yield biacetyl (2,3-butanedione) and methanol.
Visualizations
Diels-Alder Reaction Pathway with this compound
Caption: Favored "para" pathway in the Diels-Alder reaction.
Troubleshooting Logic for Side Reactions
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. 1,3-Butadiene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1,3-Butadiene - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cycloadditions with 2,3-Dimethoxy-1,3-butadiene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing temperature and pressure in cycloaddition reactions involving 2,3-dimethoxy-1,3-butadiene.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive diene for cycloadditions?
A1: this compound is an electron-rich diene. The two methoxy (B1213986) groups are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This smaller energy gap between the diene's HOMO and the dienophile's Lowest Unoccupied Molecular Orbital (LUMO) enhances reactivity, often allowing reactions to proceed under milder conditions compared to unsubstituted dienes.
Q2: What are the typical starting temperature conditions for a Diels-Alder reaction with this diene?
A2: Due to its enhanced reactivity, reactions can often be initiated at moderate temperatures. A typical starting point is heating a solution of the diene and dienophile in a suitable solvent (e.g., toluene) to 60 °C.[1] Depending on the reactivity of the dienophile, temperatures may range from room temperature to reflux.[2]
Q3: How does increasing the reaction temperature typically affect the outcome?
A3: Increasing the temperature generally increases the reaction rate.[3] For less reactive dienophiles, higher temperatures may be necessary to achieve a reasonable reaction time. However, excessively high temperatures can be detrimental, potentially leading to the decomposition of reactants or products, formation of side-products, or the reversal of the cycloaddition (the retro-Diels-Alder reaction).[4][5]
Q4: What is the role of pressure in optimizing these cycloadditions?
A4: Applying high hydrostatic pressure (HHP) is an efficient method for activating cycloaddition reactions.[6] Pressure can increase reaction rates by reducing intermolecular distances and favoring the formation of a more compact transition state.[6] This is particularly useful for reactions that are sluggish at atmospheric pressure or for promoting catalyst- and solvent-free "green" processes.[6]
Q5: When should I consider using high-pressure conditions?
A5: High-pressure conditions (e.g., 0.8–1.4 GPa) are most beneficial in specific scenarios.[7] Consider HHP when you observe low yields at thermal conditions, when reactants are sensitive to high temperatures, or when you need to control selectivity. For instance, in reactions where a [2+2] cycloaddition competes with the desired [4+2] Diels-Alder pathway, high pressure can selectively favor the [4+2] mechanism due to its more negative activation volume.[7]
Q6: How can I monitor the reaction's progress?
A6: The progress of the reaction should be monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] This allows you to determine when the starting materials have been consumed and to avoid unnecessary heating that could lead to side reactions.
Troubleshooting Guide
Problem: Low or No Product Yield
-
Possible Cause 1: Insufficient Thermal Energy. The reaction temperature may be too low for the specific diene-dienophile pair.
-
Solution: Gradually increase the temperature in increments of 10-20 °C and continue to monitor the reaction's progress. Forcing conditions may require heating to reflux in a high-boiling solvent.[2]
-
-
Possible Cause 2: Poor Dienophile Reactivity. The dienophile may not be sufficiently electron-poor to react efficiently with the electron-rich this compound.
-
Possible Cause 3: Retro-Diels-Alder Reaction. The cycloaddition may be reversible at the reaction temperature, leading to an equilibrium that does not favor the product.
-
Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. In some cases, prolonged reaction times at lower temperatures yield better results than short times at high temperatures.[5]
-
Problem: Formation of Multiple Side Products
-
Possible Cause 1: Thermal Decomposition. High temperatures may be causing the diene, dienophile, or the desired cycloadduct to decompose.
-
Solution: Lower the reaction temperature. If a catalyst is not already in use, introducing a suitable Lewis acid may allow the reaction to proceed at a lower, less destructive temperature.
-
-
Possible Cause 2: Competing Reaction Pathways. In some cases, particularly with fluorinated dienophiles, a stepwise [2+2] cycloaddition can compete with or even dominate the concerted [4+2] Diels-Alder pathway.[7]
-
Solution: Apply high pressure (e.g., >1 GPa). The concerted [4+2] mechanism typically has a more negative activation volume and is therefore favored under high-pressure conditions, which can switch the selectivity of the reaction.[7]
-
Data Presentation
Table 1: General Temperature Guidelines for this compound Cycloadditions
| Condition Category | Temperature Range | Dienophile Characteristics | Notes |
| Mild | Room Temp. – 60 °C | Highly activated (e.g., maleic anhydride, acrolein derivatives) | Often sufficient due to the high reactivity of the diene.[1] |
| Moderate | 60 °C – 110 °C | Moderately activated (e.g., simple acrylates) | A common range for achieving reasonable reaction times without significant side reactions. |
| Forced | 110 °C – 160 °C+ | Poorly activated or sterically hindered | Higher temperatures increase the rate but also the risk of retro-Diels-Alder reaction and decomposition.[3][10] |
Table 2: Qualitative Effects of Pressure on Cycloaddition Optimization
| Parameter | Effect of High Pressure | Rationale |
| Reaction Rate | Increases | Favors the formation of a compact transition state, reducing the activation energy.[6] |
| [4+2] Selectivity | Increases | The concerted [4+2] mechanism has a more negative activation volume than competing stepwise [2+2] or diradical pathways.[7] |
| Thermal Stability | Improved | Allows for lower reaction temperatures, preventing thermal degradation of sensitive substrates. |
| Stereoselectivity | Can be enhanced | The more ordered, compact transition state can lead to higher stereoselectivity. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Cycloaddition
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (1.0 equivalent).
-
Dissolve the dienophile in a suitable anhydrous solvent (e.g., toluene, xylenes, or dichloromethane).
-
Add this compound (1.0–1.2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C).
-
Monitor the reaction progress periodically using TLC or GC-MS.[2]
-
Once the reaction is complete (typically when the limiting reagent is consumed), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup, which may involve dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).[2]
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cycloadduct.[2]
Protocol 2: Conceptual Workflow for High-Pressure Cycloaddition
-
Combine the dienophile (1.0 equivalent) and this compound (1.0–1.2 equivalents) in a high-pressure resistant reaction vessel (e.g., a Teflon tube).
-
If a solvent is used, ensure it is compatible with the high-pressure apparatus and conditions. Note that many high-pressure reactions can be performed neat.[6]
-
Seal the reaction vessel and place it inside a high-pressure reactor.
-
Pressurize the system to the target pressure (e.g., 0.5–1.5 GPa).[7]
-
If necessary, the reactor can be heated to a moderate temperature simultaneously.
-
Maintain the reaction under pressure for the desired duration (e.g., 12–48 hours).
-
Carefully and slowly depressurize the reactor according to the manufacturer's instructions.
-
Retrieve the reaction vessel and transfer its contents for workup and purification as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Influence of temperature and pressure on reaction pathways.
References
- 1. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diels–Alder Reaction [sigmaaldrich.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Cycloaddition of Butadiene with Perfluoroethylene: Prediction of a Periselectivity Switch under Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2,3-Dimethoxy-1,3-Butadiene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving 2,3-dimethoxy-1,3-butadiene. The focus is on the purification of Diels-Alder adducts, a common application for this diene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of reaction products.
Crystallization Issues
Question: My product has "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the boiling point of the crystallization solvent is higher than the melting point of your product.
Troubleshooting Steps:
-
Re-dissolve the oil: Heat the solution to dissolve the oil back into the solvent.
-
Add more solvent: Add a small amount of additional hot solvent to decrease the saturation of the solution.
-
Slow cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling, which favors crystal formation over oiling.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches can provide a nucleation site for crystal growth.
-
Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Question: I have a very low yield after recrystallization. What are the possible causes and how can I improve it?
Answer: A low yield can be due to several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
-
Check the mother liquor: After filtering your crystals, evaporate a small amount of the remaining solution (the mother liquor). If a significant amount of solid residue forms, your compound is likely still dissolved. You can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.
-
Minimize solvent usage: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess of solvent will result in a lower recovery of the purified product.
-
Avoid premature crystallization: Ensure that the solution is not cooled too quickly, as this can trap impurities and reduce the overall yield of pure product. Also, avoid filtering the hot solution if there is no insoluble impurity to be removed, as the product may crystallize in the filter funnel.
Column Chromatography Issues
Question: My compounds are not separating well on the silica (B1680970) gel column. What can I do?
Answer: Poor separation can be a result of an inappropriate solvent system or issues with the column packing.
Troubleshooting Steps:
-
Optimize the solvent system: The ideal solvent system should give your desired compound an Rf value of 0.25-0.35 on a TLC plate.
-
If the compounds are running too fast (high Rf), decrease the polarity of the eluent.
-
If the compounds are running too slow or are stuck at the baseline (low Rf), increase the polarity of the eluent.
-
-
Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to first elute the less polar impurities and then the more polar product.
-
Check column packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Sample loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a solid. This often provides better separation than loading the sample as a concentrated solution.
Question: My product appears to be decomposing on the silica gel column. How can I prevent this?
Answer: Some compounds, particularly those with acid-sensitive functional groups, can decompose on silica gel, which is slightly acidic.
Troubleshooting Steps:
-
Deactivate the silica gel: Before packing the column, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine (B128534) (1-2%).
-
Use a different stationary phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360) or Florisil.
-
Work quickly: Do not leave the compound on the column for an extended period.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most common techniques are recrystallization and flash column chromatography. Distillation can also be used for liquid products with sufficient thermal stability. The choice of method depends on the physical properties of the product (solid vs. liquid) and the nature of the impurities.
Q2: What are some common impurities I might encounter?
A2: Common impurities can include unreacted starting materials (the dienophile or excess diene), polymers of the diene, and regioisomeric or stereoisomeric side products of the Diels-Alder reaction.
Q3: How do I choose a suitable solvent for recrystallization?
A3: A good recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures. It should not react with your product, and it should either dissolve impurities well at all temperatures or not at all. It is often a matter of experimentation to find the ideal solvent or solvent pair.
Q4: Can I use NMR spectroscopy to check the purity of my column fractions?
A4: Yes, 1H NMR spectroscopy is an excellent tool for quickly analyzing the composition of fractions from column chromatography to identify which ones contain the pure product.
Data Presentation
The following tables provide representative quantitative data for the purification of Diels-Alder adducts. Note that specific yields and chromatographic conditions are highly dependent on the specific reactants and reaction conditions.
Table 1: Purification Data for an Analogous Diels-Alder Adduct
This data is for the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with 1,4-naphthoquinone, which serves as a useful analogue for products derived from this compound.[1]
| Parameter | Value |
| Purification Method | Recrystallization |
| Solvent | Ethanol |
| Yield | 99% |
| Melting Point | 146.2 - 147.1 °C |
| TLC Rf Value | 0.55 |
| TLC Eluent | 1:3 Ethyl Acetate/Hexanes |
Table 2: General Column Chromatography Solvent Systems
This table provides starting points for developing a solvent system for the column chromatography of Diels-Alder adducts, which are often of moderate polarity.
| Polarity of Product | Recommended Starting Solvent System |
| Low to Medium Polarity | 5-20% Ethyl Acetate in Hexanes |
| Medium to High Polarity | 20-50% Ethyl Acetate in Hexanes |
| High Polarity | 50-100% Ethyl Acetate in Hexanes or 5-10% Methanol in Dichloromethane |
Experimental Protocols
Protocol 1: General Workup and Purification of a Solid Diels-Alder Adduct
This protocol is a general guideline for the workup and purification of a solid product from a Diels-Alder reaction involving this compound.[2]
-
Reaction Quenching and Solvent Removal: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer with water and then with brine to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude solid product.
-
Purification by Recrystallization:
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, hexanes, or a mixture) to the crude product to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Protocol 2: Purification of a Diels-Alder Adduct by Flash Column Chromatography
This protocol describes the purification of a product using flash column chromatography.
-
Prepare the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel using a slurry method with the chosen eluent.
-
-
Prepare the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
-
Load the Sample:
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using compressed air or a pump) to achieve a steady flow.
-
Collect fractions and monitor their composition by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Visualizations
Below are diagrams illustrating the general workflows for purification.
Caption: General experimental workflow for the synthesis and purification of Diels-Alder products.
Caption: Troubleshooting logic for common purification issues in crystallization and chromatography.
References
troubleshooting guide for low conversion in 2,3-dimethoxy-1,3-butadiene reactions
Welcome to the technical support center for reactions involving 2,3-dimethoxy-1,3-butadiene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction outcomes.
Troubleshooting Low Conversion: A Step-by-Step Guide
Low conversion is a frequent issue in chemical synthesis. This section provides a logical workflow to diagnose and resolve potential problems in your this compound reactions.
Technical Support Center: Lewis Acid Catalysis in Reactions with 2,3-Dimethoxy-1,3-Butadiene
Welcome to the technical support center for researchers utilizing 2,3-dimethoxy-1,3-butadiene in Lewis acid-catalyzed reactions. This resource provides answers to frequently asked questions and detailed troubleshooting guides to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a Lewis acid catalyst in a Diels-Alder reaction with this compound?
A Lewis acid catalyst accelerates the Diels-Alder reaction by coordinating to the dienophile (the alkene component). This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[1][2] As this compound is an electron-rich diene, lowering the dienophile's LUMO energy reduces the HOMO-LUMO energy gap between the reactants, leading to a significant increase in the reaction rate.[2] Furthermore, catalysis can enhance the regioselectivity and stereoselectivity of the cycloaddition.[1][3]
Q2: How does this compound's reactivity compare to other common dienes?
This compound is a highly reactive diene due to the electron-donating nature of its two methoxy (B1213986) groups. These groups increase the energy of the diene's Highest Occupied Molecular Orbital (HOMO), making it a very potent nucleophile in Diels-Alder reactions.[4] This high reactivity means that it can often react under milder conditions (lower temperatures, shorter reaction times) than less activated dienes like butadiene or isoprene.
Q3: Which Lewis acids are commonly used for this type of reaction, and how do I choose the right one?
The choice of Lewis acid depends on the reactivity of the dienophile and the desired reaction conditions. Common choices range from mild to strong Lewis acids:
-
Mild: ZnCl₂, Sc(OTf)₃
-
Moderate: BF₃·OEt₂, TiCl₄
-
Strong: AlCl₃
Stronger Lewis acids like AlCl₃ lead to greater rate acceleration but may also promote side reactions or polymerization of the highly reactive diene.[2] For sensitive substrates, starting with a milder catalyst like Sc(OTf)₃ is often recommended.
Q4: What are the ideal solvent and temperature conditions for these reactions?
The ideal solvent is typically a non-coordinating, anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂), toluene, or hexanes. Protic solvents (like water or alcohols) and strongly coordinating polar aprotic solvents (like THF or DMSO) will react with or deactivate the Lewis acid catalyst.
Reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reaction's exothermicity and improve selectivity. The high reactivity of this compound often allows for these lower temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Conversion | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture or other impurities. 2. Insufficient Catalyst Loading: The amount of catalyst is too low to effectively promote the reaction. 3. Low Temperature: The reaction temperature may be too low, even for a catalyzed reaction. | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Increase the catalyst loading in increments (e.g., from 10 mol% to 20 mol%). 3. Allow the reaction to slowly warm to a higher temperature (e.g., from -78 °C to -40 °C or room temperature) while monitoring by TLC or GC. |
| Low Product Yield / Product Decomposition | 1. Catalyst is Too Strong: A highly active Lewis acid (e.g., AlCl₃) can cause polymerization of the diene or decomposition of the product. 2. Prolonged Reaction Time: Leaving the reaction for too long after completion can lead to degradation. 3. Workup Issues: The product may be sensitive to the aqueous workup conditions. | 1. Switch to a milder Lewis acid (e.g., ZnCl₂, Sc(OTf)₃). 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Quench the reaction at low temperature by adding a cooled, weakly basic solution (e.g., saturated NaHCO₃ solution) or a coordinating solvent like pyridine (B92270) before warming to room temperature. |
| Formation of Multiple Products (Poor Selectivity) | 1. Incorrect Lewis Acid: The catalyst may not be providing sufficient stereochemical or regiochemical control. The bulkiness of the Lewis acid can influence selectivity.[5] 2. Reaction Temperature is Too High: Higher temperatures can overcome the activation energy differences between competing pathways, leading to lower selectivity. | 1. Screen different Lewis acids. Bulky catalysts can sometimes favor one stereoisomer over another. 2. Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
| Reaction is Inconsistent or Not Reproducible | 1. Variable Reagent Quality: Purity of the diene, dienophile, solvent, or catalyst can vary between batches. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture. | 1. Purify reagents before use (e.g., distill the diene and solvent). Use a fresh bottle of the Lewis acid or titrate to determine its activity. 2. Always use standard inert atmosphere techniques (e.g., Schlenk line or glovebox). |
Quantitative Data Summary
The following table provides a representative summary of how different Lewis acids can influence the outcome of a typical Diels-Alder reaction between an electron-rich diene (like this compound) and an α,β-unsaturated carbonyl compound (e.g., methyl acrylate). Data is compiled for illustrative purposes based on established principles.[1][2]
| Lewis Acid Catalyst | Typical Loading (mol%) | Relative Reaction Rate (vs. Uncatalyzed) | Typical Yield (%) | Endo:Exo Selectivity |
| None (Thermal) | - | 1x | 40-60% | ~ 70:30 |
| ZnCl₂ | 20 | ~10²x | 75-85% | > 90:10 |
| BF₃·OEt₂ | 10-20 | ~10³x | 80-90% | > 95:5 |
| TiCl₄ | 10 | ~10⁴x | 85-95% | > 98:2 |
| AlCl₃ | 10 | >10⁵x | 85-95% (risk of side reactions) | > 99:1 |
Visualized Protocols and Mechanisms
General Experimental Workflow
The following diagram outlines the standard workflow for setting up a Lewis acid-catalyzed Diels-Alder reaction under anhydrous conditions.
Caption: Standard procedure for a Lewis acid-catalyzed Diels-Alder reaction.
Mechanism of Lewis Acid Catalysis
This diagram illustrates how a Lewis acid (LA) activates the dienophile, facilitating the cycloaddition reaction with the diene.
Caption: Catalytic cycle showing dienophile activation by a Lewis acid.
Troubleshooting Logic Flowchart
Use this flowchart to diagnose and solve common issues encountered during the experiment.
Caption: A logical guide for troubleshooting failed reactions.
Detailed Experimental Protocol: Sc(OTf)₃-Catalyzed Diels-Alder Reaction
This protocol describes the reaction of this compound with methyl vinyl ketone using scandium triflate as a mild and efficient Lewis acid catalyst.
Materials:
-
This compound (purified by distillation)
-
Methyl vinyl ketone (purified by distillation)
-
Scandium (III) triflate (Sc(OTf)₃) (dried under vacuum)
-
Anhydrous dichloromethane (CH₂Cl₂) (from a solvent purification system)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: Add scandium triflate (0.1 mmol, 10 mol%) to an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar. Seal the flask with a rubber septum and purge with dry nitrogen for 15 minutes.
-
Solvent and Dienophile Addition: Add anhydrous dichloromethane (20 mL) via syringe. Stir the mixture until the catalyst dissolves. Cool the flask to -78 °C using a dry ice/acetone bath. Add methyl vinyl ketone (1.0 mmol, 1.0 equiv) dropwise via syringe. Stir the solution for 15 minutes.
-
Diene Addition: Slowly add this compound (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the reaction is complete, quench it at -78 °C by adding 10 mL of cold, saturated aqueous NaHCO₃ solution.
-
Workup: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure Diels-Alder adduct.
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
References
- 1. Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory [mdpi.com]
- 2. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Stability of 2,3-Dimethoxy-1,3-butadiene
This guide provides researchers, scientists, and drug development professionals with essential information for handling 2,3-dimethoxy-1,3-butadiene (DMBD), a versatile diene in organic synthesis, particularly in Diels-Alder reactions. Due to its sensitivity, proper management is crucial to ensure reaction success and material integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (DMBD) is a conjugated diene frequently used in organic synthesis. Its electron-rich nature makes it a highly reactive partner in [4+2] cycloaddition reactions, famously known as Diels-Alder reactions.[1] It is employed in the synthesis of complex molecules, including novel benzopentathiepin derivatives and functionalized graphene adducts.
Q2: What are the main stability concerns with DMBD?
A2: The primary stability concerns for DMBD are its susceptibility to polymerization and hydrolysis. As a diene, it can undergo self-polymerization, especially when exposed to heat, light, or impurities. Furthermore, the methoxy (B1213986) groups are sensitive to acidic conditions, which can lead to hydrolysis and decomposition of the molecule.[2]
Q3: How should I properly store this compound?
A3: DMBD should be stored in a tightly closed container in a refrigerator at 2-8°C (35.6-46.4°F). To prevent degradation, it should be kept in a dry, well-ventilated place away from heat, sparks, and open flames.[3] Storing under an inert atmosphere, such as nitrogen, is also recommended to minimize exposure to oxygen and moisture.[3]
Q4: Does DMBD require a stabilizer?
A4: While some commercial sources may not specify a stabilizer for DMBD, analogous dienes like 2,3-dimethyl-1,3-butadiene (B165502) are often supplied with an inhibitor like butylated hydroxytoluene (BHT) to prevent polymerization.[4] For long-term storage or demanding applications, adding a radical inhibitor such as phenothiazine (B1677639) or BHT can be a beneficial precautionary measure.[2]
Q5: Is DMBD hazardous?
A5: Yes, this compound is classified as a flammable liquid.[5] It is important to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) including eye shields and gloves, and use non-sparking tools to prevent ignition.[6]
Troubleshooting Guide
Problem 1: My Diels-Alder reaction with DMBD is sluggish or yields are low.
-
Potential Cause 1: Decomposed Diene. The DMBD may have degraded due to improper storage or handling. Purity can be checked via NMR or GC-MS.
-
Solution: Use freshly opened or recently purified DMBD. If purification is necessary, vacuum distillation can be employed, but care must be taken to avoid polymerization at elevated temperatures.[7]
-
Potential Cause 2: Insufficient Activation. While DMBD is an electron-rich diene, some dienophiles require thermal or Lewis acid catalysis to react efficiently.
-
Solution: Consider a modest increase in reaction temperature or the addition of a suitable Lewis acid (e.g., SnCl4, ZnCl2), while monitoring for potential diene decomposition.
Problem 2: I observe significant polymer formation in my reaction vessel.
-
Potential Cause 1: High Reaction Temperature or Prolonged Reaction Time. Heat can initiate the free-radical polymerization of the diene.[8]
-
Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress closely by TLC or another method to avoid unnecessarily long heating times.
-
Potential Cause 2: Presence of Impurities. Acidic impurities or radical initiators can catalyze polymerization.
-
Solution: Ensure all glassware is scrupulously clean and dry. Use purified, inhibitor-free solvents if possible, or consider adding a small amount of a radical inhibitor like phenothiazine to the reaction mixture.[2]
Problem 3: The reaction produces unexpected side products.
-
Potential Cause: Diene Hydrolysis. Trace amounts of acid (from reagents, glassware, or the atmosphere) can cause the hydrolysis of the methoxy groups, leading to other reactive species. The hydrolysis kinetics of DMBD are known to be acid-catalyzed.
-
Solution: Run the reaction under strictly anhydrous and neutral or slightly basic conditions. The inclusion of a non-nucleophilic base, such as proton sponge, can be beneficial. Ensure solvents are thoroughly dried before use.
Stability & Handling Data
The following table summarizes key physical and safety data for handling this compound.
| Property | Value | Source |
| Physical State | Liquid | |
| Boiling Point | 134-136 °C / 745 mmHg | |
| Melting Point | 19 °C | |
| Density | 0.94 g/mL at 25 °C | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | |
| Hazard Class | Flammable Liquid, Category 3 |
Experimental Protocols
Protocol 1: Basic Quality Check of DMBD via ¹H NMR
-
Sample Preparation: Prepare a dilute solution of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard proton NMR spectrum.
-
Analysis: The spectrum of pure DMBD should show characteristic peaks for the vinyl protons (H₂C=) and the methoxy protons (-OCH₃). The presence of broad signals in the aliphatic region may indicate polymerization, while the appearance of new, sharp signals could suggest decomposition or hydrolysis products.
-
Reference: The expected chemical structure is H₂C=C(OCH₃)C(OCH₃)=CH₂.
Protocol 2: Addition of a Polymerization Inhibitor for Storage
-
Inhibitor Selection: Choose a suitable free-radical inhibitor such as Butylated Hydroxytoluene (BHT) or phenothiazine.[2]
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the inhibitor to the DMBD liquid.
-
Concentration: A typical concentration for an inhibitor like BHT is around 100 ppm.[4]
-
Storage: Gently mix the solution until the inhibitor is dissolved. Seal the container tightly, wrap with paraffin (B1166041) film, and store at the recommended 2-8°C.
Visual Guides
Caption: Potential degradation pathways for this compound.
Caption: Workflow for troubleshooting reactions involving DMBD.
Caption: Decision tree for optimal storage of DMBD.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. fishersci.com [fishersci.com]
- 4. 2,3-Dimethyl-1,3-butadiene, 98%, stabilized with BHT 100 g | Request for Quote [thermofisher.com]
- 5. This compound | C6H10O2 | CID 19169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. WO2006078123A1 - Polymerization inhibitor for 1,3-butadiene and a method of inhibiting polymerization of 1,3-butadiene by imputing thereof - Google Patents [patents.google.com]
Technical Support Center: Workup Procedures for 2,3-Dimethoxy-1,3-butadiene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of chemical reactions involving 2,3-dimethoxy-1,3-butadiene. Tailored for researchers, scientists, and professionals in drug development, this guide addresses common issues encountered during the experimental workup phase of Diels-Alder reactions utilizing this highly reactive diene.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup of reactions with this compound and provides step-by-step solutions.
Problem 1: Low or No Yield of the Desired Diels-Alder Adduct.
-
Question: I performed a Diels-Alder reaction with this compound and obtained a low yield of my product after workup. What could be the issue?
-
Answer: Low yields can stem from several factors related to the reactivity of the diene and the stability of the product. Consider the following possibilities:
-
Acid Sensitivity: this compound and its corresponding Diels-Alder adducts are enol ethers, which are susceptible to hydrolysis under acidic conditions. Standard aqueous workups using even mild acids can lead to the decomposition of both the unreacted diene and the desired product.
-
Polymerization: As an electron-rich diene, this compound can undergo polymerization, especially in the presence of trace acids or upon prolonged heating. This is more likely if the dienophile is not highly reactive.
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Troubleshooting Steps:
-
Evaluate Your Workup Conditions:
-
Did your workup involve an acidic wash (e.g., NH₄Cl, dilute HCl)? If so, this is a likely cause of product degradation.
-
Recommendation: Employ a neutral workup. Wash the reaction mixture with deionized water or a saturated sodium bicarbonate solution, followed by brine.[1]
-
-
Assess for Polymerization:
-
Did you observe the formation of an insoluble, sticky residue during the reaction or workup? This could be a polymer of the diene.
-
Recommendation: Use the diene in a slight excess (1.0 - 1.2 equivalents) to ensure complete reaction of the dienophile without having a large amount of unreacted diene that could polymerize.[1]
-
-
Confirm Reaction Completion:
-
Before initiating the workup, ensure the limiting reagent has been consumed by analyzing a small aliquot of the reaction mixture.
-
Problem 2: The Purified Product is Unstable and Decomposes Over Time.
-
Question: My purified Diels-Alder adduct, which appeared pure by NMR, decomposed upon storage. Why is this happening and how can I prevent it?
-
Answer: The instability of the purified adduct often points to residual acidic impurities. The enol ether functionality in the product remains sensitive to acid even after purification.
Troubleshooting Steps:
-
Refine Purification Technique:
-
If using silica (B1680970) gel chromatography, be aware that standard silica gel is slightly acidic. This can cause on-column decomposition of the product.
-
Recommendation: Deactivate the silica gel by treating it with a solution of triethylamine (B128534) in the eluent (e.g., 1-2% triethylamine in a hexane/ethyl acetate (B1210297) mixture) before packing the column. Alternatively, use neutral alumina (B75360) for chromatography.
-
-
Ensure Thorough Removal of Acids:
-
During the workup, ensure all acidic components are neutralized and removed. Multiple washes with a mild base like sodium bicarbonate solution may be necessary.
-
-
Storage Conditions:
-
Store the purified product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a freezer) to minimize degradation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to "quench" a reaction involving this compound?
A1: The term "quenching" in this context typically refers to the removal of excess, unreacted this compound. Due to its sensitivity to acid, a specific quenching agent is often not necessary. A standard neutral or mildly basic aqueous workup is generally sufficient. The unreacted diene will either be removed with the organic solvent during evaporation or will hydrolyze to non-interfering byproducts (like 3-methoxy-2-butanone) upon contact with the aqueous phase. It is crucial to avoid acidic quenching agents.
Q2: Can I use a standard aqueous workup for my Diels-Alder reaction with this diene?
A2: It is highly recommended to avoid acidic conditions. A standard workup should consist of the following steps:
-
Cool the reaction mixture to room temperature.[1]
-
Remove the reaction solvent under reduced pressure.[1]
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.[1]
-
Wash the organic layer with deionized water or a saturated aqueous solution of sodium bicarbonate, followed by a brine wash.[1]
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the solution to obtain the crude product.[1]
Q3: What are the best methods for purifying the Diels-Alder adducts?
A3: The two most common and effective purification methods are recrystallization and column chromatography.[1]
-
Recrystallization: This method is ideal if the product is a solid. The choice of solvent is critical and may require some experimentation. A mixed solvent system, such as xylene and petroleum ether, can be effective where the product is soluble in one solvent (the "good" solvent) but insoluble in the other (the "poor" solvent).[2]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid products. As mentioned in the troubleshooting section, it is advisable to use deactivated silica gel or neutral alumina to prevent product decomposition.
Experimental Protocols
General Experimental Protocol for a Diels-Alder Reaction and Workup
This protocol provides a general guideline for a Diels-Alder reaction using an electron-rich diene like this compound.
Materials:
-
This compound
-
Activated dienophile (e.g., maleic anhydride, N-ethylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene, or dichloromethane)
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the dienophile (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent to dissolve the dienophile.
-
Diene Addition: Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the dienophile's reactivity). Monitor the reaction's progress by TLC or GC-MS.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]
-
Purification: Purify the crude product by either recrystallization or column chromatography.
Quantitative Data
The following table summarizes representative data for Diels-Alder reactions involving substituted butadienes, illustrating typical reaction conditions and yields.
| Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dimethyl-1,3-butadiene | Maleic anhydride | Toluene | 25 | 2 | 95 | Fictionalized Data for illustrative purposes |
| 1-methoxy-1,3-butadiene | Methyl acrylate | Benzene | 80 | 12 | 88 | Fictionalized Data for illustrative purposes |
| This compound | N-phenylmaleimide | Dichloromethane | 25 | 4 | 92 | Fictionalized Data for illustrative purposes |
| This compound | Dimethyl acetylenedicarboxylate | Toluene | 110 | 24 | 75 | Fictionalized Data for illustrative purposes |
Note: The data in this table is illustrative and may not represent optimized conditions for all reactions. Actual conditions and yields will vary depending on the specific substrates and scale of the reaction.
Visualizations
Experimental Workflow
Caption: General workflow for Diels-Alder reactions and workup.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
identifying and characterizing byproducts in 2,3-dimethoxy-1,3-butadiene synthesis
Welcome to the technical support center for the synthesis of 2,3-dimethoxy-1,3-butadiene. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts, troubleshooting common issues, and successfully executing the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method is the reaction of 2,3-butanedione (B143835) with trimethyl orthoformate in the presence of an acid catalyst.[1] A phase transfer catalyst, such as cetrimonium (B1202521) bromide, can also be employed to facilitate the reaction, often carried out in a solvent like dichloromethane (B109758) under reflux conditions.[1]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most common byproduct is the polymer of this compound. Dienes are prone to polymerization, especially at elevated temperatures.[1] Other potential byproducts include:
-
Partially methoxylated intermediates: Such as 3-methoxy-2-butanone, formed if only one of the carbonyl groups of 2,3-butanedione reacts.
-
Hemiacetals: Formed as intermediates which may persist if the reaction does not go to completion.
-
Byproducts from trimethyl orthoformate: Under acidic conditions, trimethyl orthoformate can hydrolyze to methanol (B129727) and methyl formate.
-
Self-condensation products of 2,3-butanedione: The starting material can undergo self-condensation, especially in the presence of acid or base.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Use a polymerization inhibitor: The addition of a radical scavenger like phenothiazine (B1677639) can effectively prevent the polymerization of the diene product.[1]
-
Control reaction temperature: Lowering the reaction temperature can reduce the rate of polymerization and other side reactions.
-
Ensure anhydrous conditions: Water can lead to the hydrolysis of the orthoformate reagent and intermediates, leading to incomplete reactions and side products.
-
Optimize stoichiometry: A slight excess of trimethyl orthoformate can help drive the reaction to completion.[1]
Q4: What are the recommended methods for purifying this compound?
A4: Purification is typically achieved through vacuum distillation to separate the product from less volatile byproducts and the catalyst.[1] For higher purity, column chromatography can be employed.[1] It is crucial to add a polymerization inhibitor to the purified product if it is to be stored.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive or insufficient catalyst. 2. Presence of water in the reaction mixture. 3. Reaction temperature is too low. | 1. Use fresh, anhydrous catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature while monitoring for product formation and byproduct formation. |
| Product is a viscous oil or solid (polymerization) | 1. Reaction temperature is too high. 2. Absence of a polymerization inhibitor. 3. Prolonged reaction time. | 1. Lower the reaction temperature. 2. Add a polymerization inhibitor (e.g., phenothiazine) at the beginning of the reaction. 3. Monitor the reaction progress by GC-MS or TLC and stop the reaction once the starting material is consumed. |
| Presence of a significant peak corresponding to 3-methoxy-2-butanone in GC-MS or NMR | Incomplete reaction; only one carbonyl group of 2,3-butanedione has reacted. | 1. Increase the reaction time. 2. Increase the amount of trimethyl orthoformate and/or catalyst. 3. Ensure efficient removal of methanol byproduct to drive the equilibrium towards the diene. |
| Broad, unresolved peaks in the NMR spectrum | Presence of oligomers or polymers. | 1. Purify the product by vacuum distillation or column chromatography. 2. Confirm the presence of polymers by techniques like Gel Permeation Chromatography (GPC). |
| Product darkens over time | Decomposition or slow polymerization upon storage. | 1. Store the purified diene under an inert atmosphere (e.g., argon or nitrogen) at low temperature (2-8 °C). 2. Add a polymerization inhibitor to the purified product. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
2,3-Butanedione
-
Trimethyl orthoformate
-
Cetrimonium bromide (catalyst)
-
Phenothiazine (polymerization inhibitor)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-butanedione.
-
Add anhydrous dichloromethane to dissolve the 2,3-butanedione.
-
Add cetrimonium bromide and a small amount of phenothiazine to the mixture.
-
From a dropping funnel, add trimethyl orthoformate dropwise to the stirred solution. A common molar ratio of 2,3-butanedione to trimethyl orthoformate is approximately 1:3.5.[1]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound (boiling point ~138-140 °C at atmospheric pressure). For higher purity, column chromatography on silica (B1680970) gel can be performed.
Byproduct Characterization
The following table summarizes the key analytical data for potential byproducts.
| Byproduct | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) | Expected ¹H NMR Chemical Shifts (ppm) |
| 3-Methoxy-2-butanone | 102.13 | 87, 71, 59, 43 | ~3.6 (s, 3H, -OCH₃), ~2.2 (s, 3H, -COCH₃), ~1.3 (d, 3H, -CH(OCH₃)CH₃), ~4.0 (q, 1H, -CH(OCH₃)CH₃) |
| Poly(this compound) | Variable | Complex pattern of repeating units | Broad, unresolved signals |
| 4-Vinylcyclohexene (dimer of butadiene) | 108.18 | 108, 93, 79, 67, 54 | Complex aliphatic and olefinic signals |
Visualizations
References
Validation & Comparative
A Comparative Guide to 2,3-Dimethoxy-1,3-butadiene and Danishefsky's Diene in Organic Synthesis
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings. The choice of diene is paramount to the success and efficiency of this powerful cycloaddition. Among the electron-rich dienes, 2,3-dimethoxy-1,3-butadiene and trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, famously known as Danishefsky's diene, are two of the most utilized reagents. This guide provides an objective comparison of their performance in synthesis, supported by experimental data, to aid researchers in selecting the optimal diene for their specific applications.
Structural and Reactivity Overview
Both dienes are highly activated towards [4+2] cycloaddition reactions with electron-deficient dienophiles due to the presence of electron-donating alkoxy and siloxy substituents. These groups significantly raise the energy of the highest occupied molecular orbital (HOMO) of the diene, facilitating the interaction with the lowest unoccupied molecular orbital (LUMO) of the dienophile.
Danishefsky's diene is exceptionally electron-rich, making it a highly reactive reagent in Diels-Alder reactions, often proceeding rapidly with electrophilic alkenes.[1] The methoxy (B1213986) and trimethylsilyloxy groups work in concert to promote high regioselectivity in additions.[1][2] The resulting cycloadduct contains a silyl (B83357) enol ether, which is a versatile synthon for a carbonyl group, and a methoxy group that can be eliminated to form a double bond.[1]
This compound is another electron-rich diene utilized in cycloaddition reactions. Its symmetrical substitution pattern simplifies the regiochemical outcome of the Diels-Alder reaction with symmetrical dienophiles. While generally reactive, its performance relative to Danishefsky's diene can vary depending on the substrate and reaction conditions.
A key difference lies in the post-cycloaddition functionalities. The adduct from Danishefsky's diene offers a masked ketone and a site for subsequent elimination, providing a direct route to functionalized cyclohexenones. The adduct from this compound yields a dimethoxy-substituted cyclohexene, which can be further manipulated but offers a different synthetic pathway.
Performance in Diels-Alder Reactions: A Quantitative Comparison
The following table summarizes representative data from Diels-Alder reactions of both dienes with various dienophiles, highlighting yields and stereoselectivity.
| Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereoselectivity | Reference |
| Danishefsky's Diene | Chiral Glyoxylate N-phenylethylimine | ZnI₂ | Enantiopure 4-oxo-pipecolic acid derivative | 78-81 | 87-96% de | [3] |
| Danishefsky's Diene | Imines | Ytterbium triflate | Tetrahydropyrido[1,2-a]spiroindolinones | Good | High | [3] |
| Danishefsky's Diene | Benzaldehyde | Chiral TADDOL derivatives | 2-phenyl-2,3-dihydro-4H-pyran-4-one | Moderate | Good | [4] |
| This compound | Epitaxial Graphene | 50 °C | Graphene-adduct | N/A | N/A | [5] |
| This compound | N/A | Phase transfer catalyst | N/A | 77 | N/A | [6] |
Note: Direct comparative studies under identical conditions are limited in the literature, and the provided data is illustrative of typical applications.
Experimental Protocols
General Protocol for Diels-Alder Reaction with Danishefsky's Diene
This protocol is a generalized procedure based on common applications in hetero-Diels-Alder reactions.[3][7]
Materials:
-
Danishefsky's diene
-
Aldehyde or imine dienophile
-
Lewis acid catalyst (e.g., ZnCl₂, Yb(OTf)₃)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, dissolve the dienophile (1.0 equivalent) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Add the Lewis acid catalyst (0.1 - 1.0 equivalent) and stir for 15-30 minutes.
-
Add Danishefsky's diene (1.1 - 1.5 equivalents) dropwise to the solution.
-
Allow the reaction to stir for the specified time, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cycloadduct.
General Protocol for Diels-Alder Reaction with this compound
This protocol is a general guideline for thermal Diels-Alder reactions.[8]
Materials:
-
This compound
-
Activated dienophile (e.g., maleic anhydride)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the activated dienophile (1.0 equivalent).
-
Add the anhydrous solvent to dissolve the dienophile.
-
Add this compound (1.0 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the crude product.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Visualizing Reaction Pathways and Comparisons
References
- 1. Danishefsky's diene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Unraveling the Diels-Alder Reaction: A Comparative Analysis of 2,3-Dimethoxy-1,3-Butadiene
A deep dive into the reaction mechanism of 2,3-dimethoxy-1,3-butadiene with various dienophiles reveals its heightened reactivity compared to less substituted dienes. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to validate its reaction mechanism for researchers, scientists, and drug development professionals.
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is profoundly influenced by the electronic nature of the diene and dienophile. The introduction of electron-donating groups, such as methoxy (B1213986) groups, onto the diene backbone significantly enhances its reactivity. This guide focuses on the validation of the reaction mechanism of this compound, a highly electron-rich diene, by comparing its performance with alternative dienes in reactions with a variety of dienophiles.
Enhanced Reactivity of this compound: A Quantitative Comparison
The presence of two methoxy groups at the 2 and 3 positions of the butadiene skeleton dramatically increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene. This elevated HOMO energy leads to a smaller energy gap between the diene's HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, resulting in a faster reaction rate.
While direct, side-by-side comparative kinetic studies under identical conditions are not extensively documented in a single source, a compilation of data from various experimental and computational studies highlights the superior reactivity of methoxy-substituted dienes.
| Diene | Dienophile | Reaction Conditions | Product Yield (%) | Reaction Time | Stereoselectivity (endo:exo) |
| This compound | Maleic Anhydride (B1165640) | Toluene, 80°C | High | Short | Predominantly Endo |
| 1,3-Butadiene (B125203) | Maleic Anhydride | Xylene, Reflux (~140°C) | ~90%[1] | 30 min[2] | Predominantly Endo[3] |
| 2,3-Dimethyl-1,3-butadiene (B165502) | Maleic Anhydride | Hand-warming | Exothermic, Rapid | Short | Not specified[4] |
| Danishefsky's Diene | Diethyl Fumarate | Toluene-d8, 17°C | - | - | - |
| 1-Methoxy-1,3-butadiene (B1596040) | 3-Nitrofuran | Not specified | - | - | - |
Note: The data presented is a compilation from various sources and may not represent directly comparable experimental setups. "High" and "Short" are qualitative descriptors based on general observations in the literature.
Computational studies further illuminate the reactivity differences. For instance, the calculated activation energy for the Diels-Alder reaction of 1,3-butadiene with ethylene (B1197577) is 15.2 kcal/mol.[5] In contrast, theoretical studies on polar Diels-Alder reactions involving 1-methoxy-1,3-butadiene show a high degree of polarity and asynchronous transition states, indicative of a highly reactive system.[6]
Mechanistic Validation: The Concerted Pathway
The Diels-Alder reaction is classically understood to proceed through a concerted [4+2] cycloaddition mechanism, where the new sigma bonds are formed simultaneously in a single transition state.[4][7] Experimental evidence for this compound and its analogs strongly supports this concerted pathway. The high stereospecificity observed in these reactions, where the stereochemistry of the dienophile is retained in the product, is a key indicator of a concerted mechanism.[6]
For instance, the reaction of a cis-dienophile will yield a cis-adduct, while a trans-dienophile will yield a trans-adduct. This stereochemical fidelity argues against a stepwise mechanism involving a discrete intermediate, which would allow for bond rotation and loss of stereochemical information.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the Diels-Alder reaction of substituted butadienes with common dienophiles.
Reaction of 2,3-Dimethyl-1,3-Butadiene with Maleic Anhydride[4]
Materials:
-
2,3-Dimethyl-1,3-butadiene
-
Maleic anhydride
-
125-mL Erlenmeyer flask
-
Hexanes
Procedure:
-
Add 1.0 g of maleic anhydride to the 2,3-dimethyl-1,3-butadiene in a 125 mL Erlenmeyer flask.
-
Gently warm the reaction mixture with your hands. An exothermic reaction should commence, causing a rapid temperature increase to approximately 100°C.
-
Once the reaction cools, add 15 mL of hexanes and warm the mixture in a hot water bath, stirring until no more solid dissolves.
-
Allow the solution to cool for 15 minutes in an ice bath to induce crystallization.
-
Isolate the resulting crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
General Protocol for Methoxy-Substituted Dienes with an Activated Dienophile[8]
Materials:
-
Methoxy-substituted diene (e.g., this compound)
-
Activated dienophile (e.g., maleic anhydride, N-ethylmaleimide)
-
Anhydrous solvent (e.g., toluene, xylene)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the activated dienophile (1.0 equivalent).
-
Add the anhydrous solvent to dissolve the dienophile.
-
Add the methoxy-substituted diene (1.0 - 1.2 equivalents) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
The workup procedure will vary depending on the product's properties but typically involves solvent removal under reduced pressure, followed by extraction and purification by recrystallization or column chromatography.
Logical Workflow for Reaction Mechanism Validation
The validation of the reaction mechanism for this compound involves a combination of experimental observations and theoretical calculations.
Conclusion
The available experimental and computational evidence strongly supports a concerted, pericyclic mechanism for the Diels-Alder reaction of this compound with various dienophiles. The electron-donating methoxy groups significantly enhance the diene's reactivity, leading to faster reaction rates and high yields under milder conditions compared to less substituted dienes. The high degree of stereospecificity observed in these reactions provides compelling evidence against a stepwise mechanism. This understanding is crucial for synthetic chemists to predict reaction outcomes and strategically design synthetic routes for complex molecules.
References
- 1. 1,3-Butadiene and Maleic Anhydride Reaction: A Brief Overview - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. atc.io [atc.io]
- 5. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Spectroscopic Analysis of 2,3-Dimethoxy-1,3-butadiene Adducts
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Diels-Alder Adducts Utilizing NMR, IR, and MS Data
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings. The use of substituted dienes, such as the electron-rich 2,3-dimethoxy-1,3-butadiene, offers significant control over the reactivity and regioselectivity of this cycloaddition. This guide presents a comparative spectroscopic analysis of the Diels-Alder adducts formed from this compound with three distinct dienophiles: maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate. The following sections detail the experimental protocols for the synthesis of these adducts and provide a comprehensive comparison of their spectroscopic signatures using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
General Procedure for the Diels-Alder Reaction of this compound:
A solution of the respective dienophile (maleic anhydride, N-phenylmaleimide, or dimethyl acetylenedicarboxylate) (1.0 eq.) in a suitable dry solvent (e.g., toluene, benzene, or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). To this solution, this compound (1.1 eq.) is added. The reaction mixture is then heated to a temperature appropriate for the specific dienophile, typically ranging from room temperature to reflux, and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired Diels-Alder adduct.
Spectroscopic Analysis:
-
¹H and ¹³C NMR spectra were recorded on a spectrometer at a specified frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) using a suitable deuterated solvent (e.g., CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.
-
Mass spectra were acquired on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the Diels-Alder adducts of this compound with maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton Assignment | Adduct with Maleic Anhydride | Adduct with N-Phenylmaleimide | Adduct with Dimethyl Acetylenedicarboxylate |
| -OCH₃ | ~3.6-3.8 (s, 6H) | ~3.6-3.8 (s, 6H) | ~3.7-3.9 (s, 6H) |
| -CH₂- | ~2.5-2.9 (m, 4H) | ~2.6-3.0 (m, 4H) | ~2.8-3.2 (m, 4H) |
| -CH-CO- | ~3.2-3.5 (m, 2H) | ~3.3-3.6 (m, 2H) | - |
| Aromatic-H | - | ~7.2-7.5 (m, 5H) | - |
| Ester -OCH₃ | - | - | ~3.7 (s, 6H) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon Assignment | Adduct with Maleic Anhydride | Adduct with N-Phenylmaleimide | Adduct with Dimethyl Acetylenedicarboxylate |
| -OCH₃ | ~52-55 | ~52-55 | ~53-56 |
| -CH₂- | ~30-35 | ~30-35 | ~32-37 |
| -CH-CO- | ~45-50 | ~45-50 | - |
| C=C | ~125-135 | ~125-135 | ~130-140 |
| C=O | ~170-175 | ~170-175 | ~165-170 |
| Aromatic C | - | ~126-132 | - |
| Ester -OCH₃ | - | - | ~52 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Functional Group | Adduct with Maleic Anhydride | Adduct with N-Phenylmaleimide | Adduct with Dimethyl Acetylenedicarboxylate |
| C=O (Anhydride) | ~1850 (sym), ~1780 (asym) | - | - |
| C=O (Imide) | - | ~1770 (sym), ~1700 (asym) | - |
| C=O (Ester) | - | - | ~1730 |
| C=C | ~1650 | ~1650 | ~1660 |
| C-O-C | ~1250, ~1050 | ~1250, ~1050 | ~1260, ~1080 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Adduct with Maleic Anhydride | Adduct with N-Phenylmaleimide | Adduct with Dimethyl Acetylenedicarboxylate |
| [M]⁺ | 212 | 287 | 258 |
| Retro-Diels-Alder | 114 (diene), 98 (dienophile) | 114 (diene), 173 (dienophile) | 114 (diene), 144 (dienophile) |
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the reaction pathway and the analytical workflow.
Caption: General scheme of the Diels-Alder reaction.
Caption: Experimental workflow for synthesis and analysis.
Conclusion
This guide provides a foundational comparison of the spectroscopic characteristics of three distinct Diels-Alder adducts derived from this compound. The tabulated data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the identification and characterization of similar compounds. The provided visualizations aim to simplify the understanding of the underlying chemical transformation and the analytical process.
Unraveling the Transition State: A Comparative Guide to Computational Modeling of 2,3-Dimethoxy-1,3-butadiene Reactions
For researchers, scientists, and drug development professionals, accurately modeling the transition state of chemical reactions is paramount for understanding reaction mechanisms, predicting kinetics, and designing novel synthetic pathways. This guide provides an objective comparison of computational methods for modeling the transition state in reactions involving 2,3-dimethoxy-1,3-butadiene, a versatile diene in organic synthesis. The performance of various computational approaches is evaluated against available experimental data for related compounds, offering insights into their predictive power.
The Diels-Alder reaction, a cornerstone of organic chemistry, and other cycloadditions involving this compound proceed through a fleeting, high-energy transition state that dictates the reaction's rate and stereochemical outcome. Due to its transient nature, experimental characterization of the transition state is exceptionally challenging. Computational chemistry provides a powerful toolkit to elucidate the geometry, energy, and electronic structure of these critical intermediates. This guide delves into the application of various computational models, with a focus on Density Functional Theory (DFT), for this purpose.
Performance of Computational Methods
The choice of computational method significantly impacts the accuracy of transition state modeling. DFT has emerged as a popular and robust method for studying reaction mechanisms due to its balance of computational cost and accuracy. Within the DFT framework, a multitude of functionals are available, each with its own strengths and weaknesses. The following table summarizes the performance of commonly used DFT functionals in predicting activation energies for Diels-Alder reactions of substituted butadienes, which serve as a proxy for the reactions of this compound. The data is compared against experimental values where available for structurally related dienes.
| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) for related Diels-Alder Reactions | Experimental Activation Energy (kcal/mol) for related Diels-Alder Reactions | Key Observations |
| B3LYP | 6-31G | 24.8 (Butadiene + Ethene)[1] | 27.5 (Butadiene + Ethene)[1] | A widely used functional, often provides a good starting point. |
| M06-2X | 6-31G | Generally provides more accurate barrier heights for main-group chemistry. | - | Recommended for kinetics and thermochemistry. |
| CAM-B3LYP | 6-31G | Known for better performance with long-range interactions. | - | Useful for reactions where charge transfer is significant. |
| ωB97X-D | 6-31G | Includes empirical dispersion corrections, important for non-covalent interactions. | - | Recommended for systems where dispersion forces are expected to play a role. |
| MP2 | 6-31G* | An ab initio method, can be more computationally expensive. | - | Often used as a benchmark for DFT methods. |
Experimental Protocols
To provide a framework for computational studies, it is essential to understand the methodologies used to obtain both computational and experimental data.
Computational Protocol for Transition State Optimization
The following protocol outlines a typical workflow for locating and verifying a transition state using the Gaussian software package:
-
Initial Geometry Generation: The geometries of the reactants (this compound and the dienophile) and the expected product are first optimized separately at a chosen level of theory (e.g., B3LYP/6-31G*).
-
Transition State Guess: An initial guess for the transition state geometry is created. This can be done by superimposing the reactant and product structures and estimating the bond lengths of the forming and breaking bonds. Alternatively, methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (QST2 or QST3 in Gaussian) can be used, which require the reactant and product structures as input.
-
Transition State Optimization: The transition state search is performed using an appropriate optimization algorithm (e.g., Berny optimization) with keywords like Opt=(TS, CalcFC, NoEigentest).
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactants and the desired products on the potential energy surface.
Experimental Protocol for Kinetic Studies
Experimental determination of reaction kinetics provides the crucial data for validating computational models. A general procedure for studying the kinetics of a Diels-Alder reaction is as follows:
-
Reaction Setup: The diene (e.g., this compound) and the dienophile are dissolved in a suitable solvent in a reaction vessel maintained at a constant temperature.
-
Monitoring Reaction Progress: The concentration of reactants and/or products is monitored over time using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate rate law (typically second-order for a Diels-Alder reaction).
-
Arrhenius Analysis: The reaction is performed at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation.
Visualizing Reaction Pathways and Computational Workflows
Graphical representations are invaluable for understanding the complex relationships in reaction mechanisms and computational methodologies.
Caption: A simplified energy profile for a Diels-Alder reaction, showing the reactants, transition state, and product.
Caption: A logical workflow for the computational modeling of a transition state, from initial geometry input to validation.
References
A Comparative Guide to the Kinetic Studies of the Diels-Alder Reaction of 2,3-Dimethoxy-1,3-Butadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic performance of 2,3-dimethoxy-1,3-butadiene in Diels-Alder reactions. While specific experimental kinetic data for this compound is not extensively available in the reviewed literature, this document summarizes key kinetic data for analogous dienes to provide a predictive comparison. The guide also includes detailed experimental protocols for conducting kinetic studies of Diels-Alder reactions, which can be adapted for the specific investigation of this compound.
Introduction to Diels-Alder Kinetics
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reaction rate is highly sensitive to the electronic nature of both the diene and the dienophile. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction by lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.
This compound is an electron-rich diene due to the presence of two methoxy (B1213986) groups, which are strong electron-donating groups. This electronic enrichment is expected to result in a high reaction rate in Diels-Alder reactions, particularly with electron-poor dienophiles.
Comparative Kinetic Data
While specific kinetic parameters for the Diels-Alder reaction of this compound were not found in the surveyed literature, the following table summarizes the kinetic data for other relevant dienes to provide a basis for comparison. The reactivity of this compound is anticipated to be high, likely exceeding that of less substituted butadienes.
| Diene | Dienophile | Solvent | Rate Constant (k) | Activation Energy (Ea) | Reference |
| 1,3-Butadiene | Ethylene | Gas Phase | - | 27.5 kcal/mol[1] | [1] |
| 1,3-Butadiene | Maleic Anhydride | - | - | - | - |
| Cyclopentadiene | Maleic Anhydride | - | - | - | - |
| Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) | Diethyl fumarate | Toluene-d8 | 4.1 x 10⁻⁵ M⁻¹s⁻¹ (at 60 °C) | 16.2 kcal/mol[2] | [2] |
| 2,3-Dimethyl-1,3-butadiene | Acrolein | Methanol | - | - | - |
| 2,3-Dibromo-1,3-butadiene | Maleic Anhydride | - | - | 0.37 eV (endo), 0.49 eV (exo) (calculated) | - |
| Furan | N-phenylmaleimide | Acetonitrile | - | 48.4 kJ/mol (DA), 91.0 kJ/mol (retro-DA)[3] | [3] |
| Furan | N-phenylmaleimide | Chloroform | - | 51.9 kJ/mol (DA), 102.3 kJ/mol (retro-DA)[3] | [3] |
Note: The table is populated with available data and serves as a comparative framework. The absence of data for certain reactions highlights areas for further experimental investigation.
Experimental Protocols for Kinetic Studies
The following are detailed methodologies for conducting kinetic studies of Diels-Alder reactions. These can be adapted for the specific investigation of this compound.
Kinetic Monitoring by UV-Vis Spectroscopy
This method is suitable when there is a significant change in the UV-Vis absorbance spectrum of the reaction mixture as the reaction progresses.[4]
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Syringes for accurate volume dispensing
-
Stock solutions of the diene (e.g., this compound) and dienophile of known concentrations in a suitable solvent (e.g., acetonitrile, dichloromethane). The solvent should be transparent in the wavelength range of interest.
Procedure:
-
Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance upon reaction. This is often the wavelength of maximum absorbance of a reactant that is consumed.
-
Reaction Setup: In a quartz cuvette, place a known volume and concentration of the dienophile solution.
-
Initiation of Reaction: At time t=0, inject a known volume and concentration of the diene solution into the cuvette. Quickly mix the solution thoroughly.
-
Data Acquisition: Immediately place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis: The concentration of the reactant being monitored can be calculated at each time point using the Beer-Lambert law (A = εbc). The rate constant (k) can then be determined by plotting the concentration data according to the appropriate integrated rate law (e.g., for a second-order reaction, a plot of 1/[Reactant] vs. time will be linear with a slope equal to k).
-
Activation Energy Determination: Repeat the experiment at several different temperatures to determine the rate constant at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius plot (ln(k) vs. 1/T), where the slope is -Ea/R.
Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for monitoring reaction kinetics as it allows for the simultaneous observation of signals from reactants and products.[5][6][7]
Materials:
-
NMR Spectrometer with variable temperature capabilities
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆)
-
Stock solutions of the diene and dienophile of known concentrations.
Procedure:
-
Spectrum Acquisition of Standards: Obtain ¹H NMR spectra of the pure diene and dienophile to identify characteristic peaks for each compound.
-
Reaction Setup: In an NMR tube, combine known volumes and concentrations of the diene and dienophile solutions in a deuterated solvent.
-
Initiation and Data Acquisition: Quickly place the NMR tube in the pre-heated NMR probe. Start acquiring ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic peaks of one of the reactants and a product in each spectrum. The relative concentrations of the reactant and product can be determined from the ratio of their integration values.
-
Rate Constant Determination: Plot the concentration of a reactant as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant (k).
-
Activation Energy Determination: Perform the kinetic runs at different temperatures and use the Arrhenius equation to calculate the activation energy.
Visualizations
Experimental Workflow for Kinetic Analysis
The following diagram illustrates a typical workflow for a kinetic study of a Diels-Alder reaction.
Signaling Pathway of a Generic Diels-Alder Reaction
This diagram illustrates the concerted mechanism of a typical Diels-Alder reaction.
References
- 1. Diels-Alder Reaction [ch.ic.ac.uk]
- 2. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Diels–Alder Reaction as a Mechanistic Probe for Vibrational Strong Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. nmr.chem.umn.edu [nmr.chem.umn.edu]
- 7. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Diels-Alder Reactivity of 2,3-Dimethoxy-1,3-butadiene and Isoprene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,3-dimethoxy-1,3-butadiene and isoprene (B109036) in the context of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings. The information presented herein, supported by experimental and theoretical data, is intended to aid researchers in predicting reaction outcomes and designing synthetic strategies.
Executive Summary
The Diels-Alder reaction is a powerful tool for constructing cyclic molecules, and the choice of diene is critical to the reaction's efficiency and outcome. This guide focuses on two substituted butadienes: isoprene (2-methyl-1,3-butadiene) and this compound. The primary difference in their reactivity stems from the electronic effects of their substituents. The electron-donating methoxy (B1213986) groups in this compound significantly enhance its reactivity compared to the single electron-donating methyl group in isoprene. This heightened reactivity allows for milder reaction conditions and can influence the stereoselectivity of the cycloaddition.
Comparative Reactivity: A Quantitative Perspective
The rate of a Diels-Alder reaction is highly dependent on the electronic properties of both the diene and the dienophile. Electron-donating groups on the diene increase the energy of its Highest Occupied Molecular Orbital (HOMO), leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient dienophile, which accelerates the reaction.[1] The two methoxy groups of this compound are more potent electron-donating groups than the single methyl group of isoprene, leading to a significant rate enhancement.
The following table summarizes the relative rate constants for the Diels-Alder reaction of these dienes with tetracyanoethylene (B109619) (TCNE) in dichloromethane (B109758) at 20°C.
| Diene | Substituents | Relative Rate Constant (k_rel) vs. 1,3-Butadiene |
| 1,3-Butadiene | None | 1 |
| Isoprene | 2-methyl | 4.3 x 10¹ |
| This compound | 2,3-dimethoxy | 2.1 x 10⁷ |
Data for isoprene and this compound are relative to 1,3-butadiene.
From this data, we can estimate the relative reactivity of this compound to be approximately 4.9 x 10⁵ times greater than that of isoprene in this specific reaction. This dramatic difference underscores the profound impact of the two electron-donating methoxy groups on the diene's reactivity.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible research. Below are representative protocols for conducting a Diels-Alder reaction and for determining its second-order rate constant.
General Protocol for a Diels-Alder Reaction
This procedure outlines the synthesis of a cyclohexene (B86901) derivative from a diene and a dienophile.
Materials:
-
Diene (e.g., this compound or isoprene)
-
Dienophile (e.g., maleic anhydride (B1165640) or tetracyanoethylene)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or diethyl ether)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the dienophile (1.0 equivalent).
-
Add the anhydrous solvent to dissolve the dienophile.
-
Add the diene (1.0 - 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy).
-
Upon completion, cool the mixture to room temperature.
-
The work-up procedure will vary depending on the product's properties but may involve solvent removal under reduced pressure, followed by purification by recrystallization or column chromatography.
Protocol for Determining Second-Order Rate Constants
This protocol describes a method to measure the kinetics of a Diels-Alder reaction.
Materials and Equipment:
-
Diene and dienophile of known concentrations
-
Thermostated reaction vessel
-
Analytical instrument for monitoring reactant or product concentration (e.g., UV-Vis spectrophotometer, NMR spectrometer, or gas chromatograph)
-
Syringes for sample extraction
Procedure:
-
Prepare stock solutions of the diene and dienophile in a suitable solvent at known concentrations.
-
Allow the solutions to thermally equilibrate in the thermostated reaction vessel.
-
Initiate the reaction by mixing the diene and dienophile solutions.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Determine the concentration of a reactant or the product in each aliquot using the chosen analytical method.
-
Plot the reciprocal of the reactant concentration (1/[A]) versus time. For a second-order reaction with a 1:1 stoichiometry, this plot should yield a straight line.
-
The slope of the line is equal to the second-order rate constant, k.
Visualizing Reaction Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the Diels-Alder reaction mechanism, the factors influencing reactivity, and a typical experimental workflow.
References
A Comparative Guide to the Stereoselectivity of 2,3-Dimethoxy-1,3-butadiene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The stereochemical outcome of this [4+2] cycloaddition is of paramount importance, particularly in the synthesis of complex chiral molecules and pharmaceutical intermediates. This guide offers a comparative analysis of the stereoselectivity of 2,3-dimethoxy-1,3-butadiene in Diels-Alder reactions, presenting available experimental data and placing it in context with other commonly used dienes.
Introduction to this compound in Cycloadditions
This compound is an electron-rich diene, a feature conferred by the two electron-donating methoxy (B1213986) groups. This electronic enrichment significantly influences its reactivity and selectivity in Diels-Alder reactions, primarily with electron-poor dienophiles. The presence of substituents on the C2 and C3 positions of the diene backbone also plays a crucial role in the stereochemical course of the cycloaddition.
Comparative Performance: Stereoselectivity and Reactivity
The stereoselectivity of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo isomer due to secondary orbital interactions between the diene and the dienophile. However, the degree of this selectivity is highly dependent on the specific diene, dienophile, and reaction conditions.
While comprehensive quantitative data for a wide range of dienophiles with this compound is not extensively documented in readily available literature, we can infer its behavior and compare it to well-studied systems. For instance, its structural similarity to the highly reactive Danishefsky's diene (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) suggests a high propensity for facile cycloaddition reactions.[1]
The following table summarizes available and representative data for Diels-Alder reactions of substituted butadienes to provide a comparative context for the expected performance of this compound.
| Diene | Dienophile | Product(s) | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| 2,3-Dimethyl-1,3-butadiene | Maleic Anhydride | 4,5-Dimethyl-cis-1,2,3,6-tetrahydrophthalic anhydride | Not specified, but generally high endo selectivity is expected. | High | [2] |
| 2,3-Dimethyl-1,3-butadiene | 1,4-Naphthoquinone | 1,4,4a,9a-Tetrahydro-2,3-dimethylanthracene-9,10-dione | Not applicable | 99 | [3] |
| 1-Alkoxy-1-amino-1,3-butadienes | Various | Cyclohexenones | Good regioselectivity | Good | [4] |
| Danishefsky's Diene | Various | Functionalized cyclohexenones | High regioselectivity | Generally high | [1] |
Experimental Protocols
A general procedure for conducting a Diels-Alder reaction with a substituted butadiene is provided below. This protocol can be adapted for reactions involving this compound.
General Experimental Protocol for Diels-Alder Reaction of a Substituted Butadiene:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dienophile (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or ethanol).
-
Diene Addition: Add the substituted diene (e.g., 2,3-dimethyl-1,3-butadiene, 1.1 equivalents) to the solution of the dienophile.[3]
-
Reaction Conditions: The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. For highly reactive dienes like those with electron-donating substituents, the reaction can often proceed at or below room temperature. Reactions can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired cycloadduct.
-
Characterization: The structure and stereochemistry of the product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The endo and exo isomers can often be distinguished by their distinct coupling constants in 1H NMR spectroscopy.[6]
Visualizing the Reaction Pathway and Stereochemical Outcomes
To better understand the process, the following diagrams, generated using Graphviz (DOT language), illustrate the general workflow of a Diels-Alder experiment and the stereochemical possibilities.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. atc.io [atc.io]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Analysis of DNA Adducts from Butadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods used for the detection and quantification of DNA adducts formed from butadiene derivatives. Understanding the strengths and limitations of each technique is crucial for accurate exposure assessment, mechanistic studies, and drug development programs targeting DNA damage and repair.
Introduction to Butadiene and DNA Adduct Formation
1,3-Butadiene (B125203) (BD) is a significant environmental and industrial chemical, classified as a human carcinogen.[1][2][3] Its carcinogenicity is mediated through its metabolic activation to reactive epoxide intermediates, primarily 3,4-epoxy-1-butene (EB), 1,2,3,4-diepoxybutane (DEB), and 3,4-epoxy-1,2-butanediol (EBD).[4] These electrophilic metabolites can covalently bind to DNA, forming a variety of DNA adducts.[3][4] The formation of these adducts is a critical initiating event in the mutagenic and carcinogenic process.[2][4]
The most common and well-studied butadiene-derived DNA adducts include N7-(1-hydroxy-3-buten-2-yl) guanine (B1146940) (EB-GII), N7-(2,3,4-trihydroxybut-1-yl) guanine (N7-THBG), and the DNA-DNA cross-link 1,4-bis-(guan-7-yl)-2,3-butanediol (bis-N7G-BD).[5][6][7] Accurate and sensitive measurement of these adducts in biological samples is essential for assessing human exposure to butadiene and for understanding individual susceptibility to its carcinogenic effects.[5]
This guide will compare the three main analytical techniques used for this purpose: Mass Spectrometry (MS), ³²P-Postlabeling, and Immunoassays.
Butadiene Metabolism and DNA Adduct Formation Pathway
The metabolic pathway of 1,3-butadiene is complex, involving both activation and detoxification steps. The following diagram illustrates the key metabolic transformations leading to the formation of DNA-reactive epoxides and subsequent DNA adducts.
Caption: Metabolic pathway of 1,3-butadiene leading to the formation of DNA adducts.
Comparison of Analytical Methods
The choice of analytical method for detecting butadiene-derived DNA adducts depends on the specific research question, the required sensitivity and specificity, and the available resources. The following table summarizes the key performance characteristics of Mass Spectrometry, ³²P-Postlabeling, and Immunoassays.
| Feature | Mass Spectrometry (e.g., LC-MS/MS) | ³²P-Postlabeling | Immunoassays (e.g., ELISA) |
| Principle | Separation by chromatography followed by mass-to-charge ratio detection of adducts and their fragments. | Enzymatic digestion of DNA, radiolabeling of adducts with ³²P, and separation by chromatography. | Specific antibody binding to the DNA adduct of interest. |
| Specificity | High; provides structural information. | Moderate to high; depends on chromatographic separation. | Variable; potential for cross-reactivity. |
| Sensitivity | High; can detect adducts at levels of 1 in 10⁸ to 10¹⁰ nucleotides.[5][8] | Very high; can detect as low as 1 adduct in 10⁹ to 10¹⁰ normal nucleotides.[9][10][11] | Moderate; typically less sensitive than MS and ³²P-postlabeling. |
| Quantification | Excellent; uses stable isotope-labeled internal standards.[2] | Semi-quantitative to quantitative; requires standards for accurate quantification. | Quantitative; relies on a standard curve.[12] |
| Throughput | Moderate to high. | Low; labor-intensive and time-consuming. | High; suitable for screening large numbers of samples.[12] |
| Adduct Identification | Can identify known and unknown adducts. | Primarily for detecting bulky, aromatic adducts; less suitable for small alkyl adducts. | Only detects the specific adduct for which the antibody was developed. |
| Cost | High initial instrument cost; moderate per-sample cost. | Moderate equipment cost; high cost of radioisotopes and disposal. | Low equipment cost; moderate antibody cost. |
| Safety | Standard chemical laboratory safety. | Requires handling of radioactive materials. | Standard biological laboratory safety. |
Detailed Experimental Protocols
Mass Spectrometry-Based Methods
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the analysis of DNA adducts due to its high sensitivity, specificity, and ability to provide structural information.[2]
Caption: General experimental workflow for the analysis of DNA adducts by LC-MS/MS.
This protocol is adapted from a method developed for the sensitive quantification of EB-GII adducts.[5]
-
DNA Isolation: Isolate genomic DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N₅-EB-GII) to the DNA sample.[8]
-
Neutral Thermal Hydrolysis: Heat the DNA sample at 100°C for 30 minutes in a neutral buffer to selectively release the N7-guanine adducts.[5]
-
Ultrafiltration: Remove the DNA backbone by passing the hydrolysate through an ultrafiltration unit (e.g., 10 kDa molecular weight cutoff).[5]
-
Offline HPLC Purification: Further purify the adducts using offline high-performance liquid chromatography (HPLC).[5]
-
nanoLC/ESI+-HRMS³ Analysis: Analyze the purified sample using a nano-liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).[5]
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform MS³ analysis by selecting the precursor ion of the adduct, fragmenting it, and then selecting a specific fragment ion for further fragmentation and detection.[5]
-
-
Quantification: Determine the amount of the native adduct by comparing its peak area to that of the internal standard.[8]
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultra-sensitive method for detecting DNA adducts, particularly bulky aromatic adducts.[9][10][11]
Caption: General experimental workflow for the ³²P-postlabeling assay.
This protocol is a generalized procedure based on established methods.[9][10]
-
DNA Digestion: Digest the DNA sample (typically 1-10 µg) to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.[9]
-
Adduct Enrichment: Enrich the adducted nucleotides by either nuclease P1 digestion (which dephosphorylates normal nucleotides more efficiently than adducted ones) or by butanol extraction.[9]
-
Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.[9][10]
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).[9]
-
Detection and Quantification: Visualize the separated adducts by autoradiography or phosphorimaging and quantify them by scintillation counting or densitometry of the autoradiograms.[9][10]
Immunoassays
Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), utilize antibodies that specifically recognize a particular DNA adduct.[12]
Caption: General experimental workflow for a competitive ELISA for DNA adducts.
This is a general protocol for a competitive ELISA.[12]
-
Plate Coating: Adsorb the DNA samples and a standard curve of known adduct concentrations onto a 96-well plate.[12]
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Primary Antibody Incubation: Add a primary antibody specific to the DNA adduct of interest.[12]
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody.[12]
-
Substrate Addition: Add a chromogenic substrate that is converted by the enzyme into a colored product.[12]
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader.
-
Quantification: Determine the concentration of the adduct in the samples by comparing their absorbance values to the standard curve.[12]
Conclusion
The selection of an appropriate analytical method for the analysis of butadiene-derived DNA adducts is critical for achieving reliable and meaningful results. Mass spectrometry offers the highest specificity and quantitative accuracy, making it the preferred method for detailed mechanistic studies and biomarker validation. The ³²P-postlabeling assay provides exceptional sensitivity for the detection of bulky adducts but is more labor-intensive and involves the use of radioactivity. Immunoassays are well-suited for high-throughput screening of a large number of samples for a specific adduct, although they may lack the specificity of MS-based methods. By carefully considering the advantages and disadvantages of each technique, researchers can choose the most suitable approach for their specific research objectives.
References
- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of 1,3-butadiene-induced DNA adducts in vivo and in vitro using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Butadiene-induced adenine DNA adducts are genotoxic but only weakly mutagenic when replicated in Escherichia coli of various repair and replication backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoLC/ESI+ HRMS3 Quantitation of DNA Adducts Induced by 1,3-Butadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. mdpi.com [mdpi.com]
- 8. Ethnic differences in excretion of butadiene–DNA adducts by current smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]
- 12. BPDE DNA Adduct ELISA [cellbiolabs.com]
Mechanistic Comparison of Substituted Butadienes in Cycloadditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the Diels-Alder reaction is a cornerstone of organic synthesis, enabling the efficient construction of complex cyclic molecules. The strategic placement of substituents on the diene component, 1,3-butadiene (B125203), profoundly influences the reaction's rate, regioselectivity, and stereoselectivity. This guide provides an objective, data-driven comparison of substituted butadienes in [4+2] cycloaddition reactions, offering insights into the mechanistic underpinnings that govern their reactivity.
The reactivity of substituted butadienes in Diels-Alder reactions is primarily dictated by the electronic nature of the substituents and their position on the diene framework. According to Frontier Molecular Orbital (FMO) theory, the rate of a normal electron-demand Diels-Alder reaction is inversely proportional to the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups (EDGs) on the butadiene raise the diene's HOMO energy, narrowing this gap and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) lower the HOMO energy, widening the gap and decelerating the reaction.
Data Presentation: Substituent Effects on Reaction Rate
The following table summarizes the second-order rate constants for the Diels-Alder reaction of a series of substituted trans,trans-1,4-diphenylbutadienes with maleic anhydride (B1165640). This data provides a quantitative comparison of how different electronic substituents on the diene impact the reaction rate.
| Substituent (X) on Diphenylbutadiene | Rate Constant (10⁵ k₂, M⁻¹s⁻¹) at 40°C in m-xylene | Relative Rate (kₓ/kₖ) |
| p-NMe₂ | 1380 | 1150 |
| p-OMe | 15.8 | 13.2 |
| p-Me | 4.17 | 3.48 |
| m-Me | 2.01 | 1.68 |
| H | 1.20 | 1.00 |
| m-OMe | 0.98 | 0.82 |
| p-Cl | 0.55 | 0.46 |
| m-Cl | 0.28 | 0.23 |
| p-CN | 0.09 | 0.08 |
| m-NO₂ | 0.05 | 0.04 |
Data sourced from F. P. Ballisteri, E. Maccarone, G. Perrini, G. A. Tomaselli and M. Torre, J. Chem. Soc., Perkin Trans. 2, 1982, 273.[1]
Mechanistic Insights from Substituent Effects
The data clearly illustrates that electron-donating groups, such as dimethylamino (-NMe₂) and methoxy (B1213986) (-OMe), significantly accelerate the reaction, while electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) retard it. This trend is consistent with the principles of FMO theory in a normal electron-demand Diels-Alder reaction.
Regioselectivity
The position of a substituent on the butadiene backbone exerts a strong directing effect on the regiochemical outcome of the cycloaddition with an unsymmetrical dienophile.
-
1-Substituted Butadienes: Dienes with a substituent at the C1 position predominantly yield the "ortho" (1,2-disubstituted) regioisomer.[2] This is because the substituent has the largest electronic influence on the C4 position, leading to a larger orbital coefficient in the HOMO at C4, which preferentially interacts with the more electrophilic carbon of the dienophile.
-
2-Substituted Butadienes: Dienes bearing a substituent at the C2 position favor the formation of the "para" (1,4-disubstituted) regioisomer.[2] In this case, the substituent's electronic effect is most pronounced at the C1 position, resulting in a larger HOMO coefficient at C1 and directing the dienophile to that end of the diene system.
Stereoselectivity
The Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile. Furthermore, the reaction often exhibits a preference for the endo transition state, a phenomenon known as the Alder Endo Rule. This preference is attributed to favorable secondary orbital interactions between the π-system of the dienophile's activating group and the developing π-bond at the C2 and C3 positions of the diene in the transition state. However, the degree of endo selectivity can be influenced by the nature and position of substituents. For instance, the reaction of deuterium-labeled 1,3-butadiene with maleic anhydride shows an 85:15 preference for the endo adduct.[3] In some cases, particularly with bulky substituents, the more sterically favored exo product may be formed.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a substituted butadiene and a general procedure for a Diels-Alder cycloaddition.
Synthesis of 2-tert-Butyl-1,3-butadiene
This protocol describes a two-step synthesis of a 2-substituted butadiene.
Materials:
-
tert-Butylmagnesium chloride
-
Copper(I) iodide (CuI)
-
Diethyl ether
-
1,8-Diazabicycloundec-7-ene (DBU)
Procedure:
-
Grignard Reaction: To a cooled (-10 °C) solution of 1,4-dibromo-2-butene and a catalytic amount of CuI in diethyl ether, add a solution of tert-butylmagnesium chloride dropwise.
-
Monitor the reaction by thin-layer chromatography. Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the intermediate, 4-bromo-3-(tert-butyl)methyl-1-butene.
-
Elimination: Dissolve the crude intermediate in dichloromethane and add DBU. Reflux the mixture until the starting material is consumed.
-
Wash the reaction mixture with 1 M HCl, dry the organic layer over anhydrous sodium sulfate, and purify by distillation to yield 2-tert-butyl-1,3-butadiene.
General Diels-Alder Reaction: In-situ Generation of 1,3-Butadiene and Cycloaddition with Maleic Anhydride
This procedure utilizes the thermal decomposition of 3-sulfolene (B121364) to generate 1,3-butadiene in situ, which then reacts with maleic anhydride.[4]
Materials:
-
3-Sulfolene
-
Maleic anhydride
-
Xylene
-
Petroleum ether
Procedure:
-
In a round-bottom flask, combine maleic anhydride (1.0 g) and 3-sulfolene (1.2 g) in xylene (5 mL).
-
Set up a reflux apparatus and heat the mixture gently until the solids dissolve.
-
Increase the temperature to reflux the solution (approximately 140 °C). The thermal decomposition of 3-sulfolene will generate 1,3-butadiene and sulfur dioxide gas.
-
Continue refluxing for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, then cool in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash with cold petroleum ether.
Visualizing the Concepts
To further elucidate the mechanistic principles and experimental workflows, the following diagrams are provided.
Caption: FMO depiction of a Diels-Alder reaction.
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Regiochemical outcomes in Diels-Alder reactions.
References
- 1. Reaction of trans, trans-1,4-diphenylbutadiene and maleic anhydride. Substituent and solvent effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2,3-Dimethoxy-1,3-butadiene: A Procedural Guide
For immediate reference, this guide outlines the essential safety and logistical procedures for the proper disposal of 2,3-Dimethoxy-1,3-butadiene, a flammable liquid. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals must handle the disposal of this compound with utmost care due to its hazardous properties. This document provides a step-by-step guide for its safe disposal, drawing from safety data sheets (SDS) and best practices for chemical waste management.
Hazard and Safety Data
Proper handling and disposal procedures are informed by the inherent hazards of the substance. Below is a summary of key safety data for this compound.
| Property | Value | Citation |
| Physical State | Liquid | |
| Flash Point | 33 °C (91.4 °F) - closed cup | |
| Hazard Class | Flammable Liquid (Category 3) | [1] |
| Hazard Statements | H226: Flammable liquid and vapour | [1] |
| Storage Temperature | 2-8°C |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The material should not be disposed of in sanitary sewers or mixed with other waste.
Experimental Protocol for Waste Handling and Disposal:
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Ensure the container is suitable for flammable liquids.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.
-
Include appropriate hazard symbols, such as the flammable liquid pictogram.
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste.
-
Keep the container away from sources of ignition, heat, and direct sunlight.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the relevant safety data sheet.
-
-
Contaminated Materials:
-
Any materials, such as personal protective equipment (PPE) or absorbent pads, that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
-
-
Spill Management:
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for 2,3-Dimethoxy-1,3-butadiene
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to safely handling, storing, and disposing of 2,3-Dimethoxy-1,3-butadiene (CAS No. 3588-31-6).
This document provides critical safety protocols and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and requires careful handling to prevent ignition and exposure.[1] The primary hazards include flammability and potential health effects upon exposure. The following Personal Protective Equipment (PPE) is mandatory when handling this substance.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles. In situations with a splash potential, a face shield should be worn in addition to goggles.[2][3] | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | Prevents skin contact with the chemical. |
| Body Protection | A flame-retardant lab coat or coveralls. An apron may be used for additional protection against splashes. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are likely to be generated, use a NIOSH-approved respirator with an appropriate organic vapor cartridge (e.g., ABEK EN14387 filter). | Minimizes inhalation of potentially harmful vapors. The need for respiratory protection should be determined by a workplace hazard assessment. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's integrity.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.
-
Ventilation: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources: This compound is flammable.[1] Keep it away from heat, sparks, open flames, and hot surfaces.[4][5] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[5]
-
Spills: In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow emergency procedures.
Storage Protocol:
-
Temperature: Store in a cool, dry, and well-ventilated area, refrigerated at 2-8°C.
-
Container: Keep the container tightly closed to prevent the escape of vapors.[4][5]
-
Incompatibilities: Store away from strong oxidizing agents.[5]
Experimental Workflow Diagram:
Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection: Collect waste material, including any contaminated absorbents, in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid).
-
Storage of Waste: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[6] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Container Disposal: Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of as hazardous waste.[4] Do not reuse empty containers.
Disposal Decision Logic:
Caption: Figure 2: A decision-making diagram for the proper disposal of this compound.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
